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  • Product: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate
  • CAS: 1260672-86-3

Core Science & Biosynthesis

Foundational

Introduction: A Trifecta of Functionality for Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: A Keystone Building Block in Modern Drug Discovery Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate stands as a strategically desig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: A Keystone Building Block in Modern Drug Discovery

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate stands as a strategically designed synthetic intermediate, embodying a confluence of chemical functionalities that are highly prized in the field of drug development. This molecule is not merely a reagent but a versatile building block engineered for efficiency in constructing complex pharmaceutical candidates. Its structure is a deliberate combination of three key components: a nicotinic acid core, a reactive bromomethyl group, and a strategically placed trifluoromethyl moiety.

The nicotinic acid (or pyridine-3-carboxylic acid) scaffold is a well-established pharmacophore found in numerous therapeutic agents, recognized for its ability to engage in biologically relevant interactions.[1][2][3] The bromomethyl group at the 2-position serves as a potent electrophilic handle, enabling chemists to readily connect this core structure to a wide variety of nucleophilic partners through substitution reactions. This facilitates the rapid generation of diverse molecular libraries for screening and lead optimization.

Perhaps most critically, the trifluoromethyl (-CF₃) group at the 5-position imparts a suite of advantageous properties to the parent molecule and its derivatives. In modern medicinal chemistry, the incorporation of a -CF₃ group is a cornerstone strategy for enhancing a drug candidate's metabolic stability, tuning its lipophilicity, and improving its binding affinity to biological targets.[4][5][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this high-value building block, from its fundamental properties and the scientific rationale for its design to its synthesis, reactivity, and safe handling.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the starting point for its effective application. The key identifiers and characteristics of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate are summarized below. While a unique CAS number for this specific isomer is not prominently listed in public databases, data from closely related analogs are used for context.

PropertyDataReference
IUPAC Name Methyl 2-(bromomethyl)-5-(trifluoromethyl)pyridine-3-carboxylate-
Synonyms Methyl 2-(bromomethyl)-5-(trifluoromethyl)pyridine-3-carboxylate-
CAS Number Not readily available. (Analog: 888738-49-6 for Methyl 2-bromo-5-(trifluoromethyl)nicotinate)[8]
Molecular Formula C₉H₇BrF₃NO₂-
Molecular Weight 314.06 g/mol -
Appearance Expected to be a white to off-white solid at room temperatureInferred
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF)
Stability Stable under normal conditions; moisture-sensitive due to reactive bromide[9]

The Scientific Rationale: A Deep Dive into Structural Impact

The utility of this reagent is best understood by dissecting the contribution of each functional group to the overall design strategy in medicinal chemistry.

The Trifluoromethyl (-CF₃) Group: The Metabolic Shield and Potency Enhancer

The introduction of a trifluoromethyl group is a proven strategy to overcome common drug development hurdles.[4][6][7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4][10] This makes the -CF₃ group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[10] By replacing a metabolically vulnerable methyl or hydrogen group, the -CF₃ group acts as a "metabolic shield," preventing enzymatic degradation, which can lead to a longer drug half-life and improved bioavailability.[10]

  • Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes.[4][5] This property is critical for reaching intracellular targets and improving oral absorption.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the entire molecule.[7] This can lead to more favorable electrostatic or hydrogen bonding interactions with the target protein, thereby increasing binding affinity and potency.[4][11]

The Nicotinate Scaffold: A Privileged Pharmacophore

Nicotinic acid and its derivatives are integral to numerous bioactive compounds.[3][12] They have been successfully incorporated into drugs for a wide range of conditions, including cardiovascular diseases and cancer.[1][2][13] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system provides a rigid scaffold for orienting other functional groups, making it a versatile platform for engaging with diverse biological targets.

The Bromomethyl (-CH₂Br) Group: The Reactive Anchor

The primary role of the bromomethyl group is to serve as an efficient electrophile. Its position on the pyridine ring is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the trifluoromethyl-nicotinate core to a wide range of molecular fragments, a crucial step in library synthesis and structure-activity relationship (SAR) studies.

Logical_Relationship cluster_Molecule Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate cluster_Properties Contributions to Drug Design A Trifluoromethyl Group (-CF3) P1 Metabolic Stability Lipophilicity Binding Affinity A->P1 imparts B Nicotinate Core P2 Pharmacophore Scaffold Bio-Interactions B->P2 provides C Bromomethyl Group (-CH2Br) P3 Reactive Handle Synthetic Versatility C->P3 enables

Caption: Functional components and their roles in drug design.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

The most direct and common method for synthesizing benzylic bromides like Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is through the radical bromination of the corresponding methyl-substituted precursor.

Experimental_Workflow start Methyl 2-methyl-5- (trifluoromethyl)nicotinate step1 Reagents: N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent: CCl4 or DCE start->step1 1. Add step2 Reaction Conditions: Heat (Reflux) Inert Atmosphere (N2 or Ar) step1->step2 2. Initiate step3 Workup: Cool, Filter Succinimide Wash with Na2S2O3 (aq), Brine step2->step3 3. Quench & Wash step4 Purification: Dry (Na2SO4 or MgSO4) Concentrate in vacuo Column Chromatography step3->step4 4. Isolate end Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate step4->end

Caption: General workflow for radical bromination synthesis.

Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on well-established procedures for radical bromination of benzylic positions.[14]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-methyl-5-(trifluoromethyl)nicotinate (1.0 eq.).

  • Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE). Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Reactivity: The Nucleophilic Substitution Reaction

The primary utility of this compound lies in its reactivity towards nucleophiles. The carbon of the bromomethyl group is highly electrophilic, readily undergoing Sₙ2-type reactions.

Signaling_Pathway reagent Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate product Substituted Product reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H or Nu-) nucleophile->product byproduct H-Br

Caption: General nucleophilic substitution pathway.

This reaction allows for the facile introduction of a diverse range of functionalities, including:

  • Amines (R-NH₂): To form secondary or tertiary amines.

  • Alcohols (R-OH) / Phenols (Ar-OH): To form ethers.

  • Thiols (R-SH): To form thioethers.

  • Carboxylates (R-COO⁻): To form esters.

  • Azides (N₃⁻): As a precursor to primary amines after reduction.

Spectroscopic Characterization and Analysis

Accurate structural confirmation is paramount. The following tables provide predicted spectroscopic data based on analyses of closely related structures, such as Methyl 6-(bromomethyl)nicotinate.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.90d1HH-6 (Pyridine ring)
~8.25d1HH-4 (Pyridine ring)
~4.95s2H-CH₂Br (Bromomethyl)
~3.98s3H-OCH₃ (Methyl Ester)
¹³C NMR (Carbon NMR) Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~165.0C=O (Ester)
~152.0C-2 (Pyridine ring)
~148.0 (q)C-6 (Pyridine ring)
~135.0C-4 (Pyridine ring)
~128.0 (q)C-5 (Pyridine ring)
~123.0 (q)-CF₃
~53.0-OCH₃
~30.0-CH₂Br
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Technique Expected Features
IR Spectroscopy Strong C=O stretch (~1720-1740 cm⁻¹), Strong C-F stretches (~1100-1350 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C=C stretches
Mass Spectrometry (EI-MS) Molecular ion (M⁺) peak at m/z ~313/315 (characteristic isotopic pattern for bromine)
Protocol for Spectroscopic Analysis[16][17]
  • NMR Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • IR Data Acquisition: Obtain the IR spectrum using a KBr pellet or as a thin film on a salt plate with an FT-IR spectrometer.

  • MS Data Acquisition: Analyze a dilute solution of the sample via GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.

Safety, Handling, and Storage

As a reactive halogenated compound, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate requires careful handling. The following guidelines are based on safety data for structurally similar chemicals.[9][16][17][18][19]

  • Hazard Identification:

    • Harmful if swallowed (H302).[19]

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), protective clothing, and safety goggles or a face shield.[16][18]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

    • Wash hands thoroughly after handling.[16]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18]

    • Protect from moisture to prevent degradation of the reactive bromomethyl group.

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air. Call a physician if symptoms occur.[9]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[9]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][17]

Conclusion

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a quintessential example of a modern chemical building block, intelligently designed to meet the demands of contemporary drug discovery. It provides medicinal chemists with a powerful tool to efficiently synthesize novel compounds by combining a biologically relevant nicotinate core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromomethyl handle. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Vertex AI Search.
  • Methyl 2-(bromomethyl)-4-(difluoromethyl)-5-(trifluoromethyl)
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Vertex AI Search.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Vertex AI Search.
  • (PDF)
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability - Benchchem. Vertex AI Search.
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • 888738-49-6|Methyl 2-bromo-5-(trifluoromethyl)
  • (PDF)
  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - Ingenta Connect. Ingenta Connect.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. Bentham Science.
  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. PubMed.
  • Methyl 2-chloro-5-(trifluoromethyl)
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Safety D
  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Methyl 2-bromo-5-methylnicotin
  • CAS 1360934-51-5: methyl 2-chloro-5-(trifluoromethyl)nicot… - CymitQuimica. CymitQuimica.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate | 144740-56-7 - Sigma-Aldrich. Sigma-Aldrich.
  • Methyl 2-amino-5-(trifluoromethyl)nicotinate | 1227048-89-6 - MilliporeSigma. MilliporeSigma.
  • Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide - Benchchem. Vertex AI Search.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate.
  • METHYL 5-BROMONICOTIN
  • US10654806B2 - Menthyl nicotinate synthesis process - Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • methyl 5-(bromomethyl)
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate.
  • Methyl Nicotinate: uses and Synthesis method - ChemicalBook. ChemicalBook.
  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - European Patent Office - EP 3464241 B1 - EPO.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. KGROUP.
  • Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Vertex AI Search.
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.

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Exploratory

"Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" stability and storage

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Introduction Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a highly functionalized heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Introduction

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a reactive bromomethyl group, a hydrolysable methyl ester, and an electron-deficient trifluoromethyl-substituted pyridine ring, makes it a versatile synthetic intermediate. However, these same features render the molecule susceptible to degradation if not stored and handled with the requisite scientific rigor. The purity and integrity of such a reagent are paramount, as the introduction of degradants can lead to spurious experimental results, complicate reaction workups, and compromise the synthesis of target molecules.

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. Moving beyond simple storage recommendations, we will explore the underlying chemical principles that govern its stability, delineate its primary degradation pathways, and provide field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of their chemical reagents to ensure the validity and reproducibility of their work.

Chemical Profile and Inherent Reactivity

A thorough understanding of a molecule's stability begins with an analysis of its constituent functional groups and their inherent reactivity.

  • The Nicotinate Ester Core: The methyl ester of the nicotinic acid backbone is a primary site of potential degradation. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[1] Studies on analogous nicotinic acid esters have demonstrated that they undergo pseudo-first-order degradation kinetics in aqueous buffers.[1] Specifically, methylnicotinate in aqueous solution at 4°C has been shown to hydrolyze to nicotinic acid at a slow but measurable rate of approximately 0.5% per year.[2] The presence of atmospheric moisture is therefore a critical factor in the long-term stability of the ester functionality.

  • The 2-(Bromomethyl) Moiety: A Reactive Handle: The bromomethyl group at the 2-position of the pyridine ring is analogous to a benzylic bromide. This group is a potent electrophile and a lachrymator, necessitating careful handling in a well-ventilated fume hood.[3] The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Moisture (water) is a common nucleophile that can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, releasing hydrobromic acid (HBr) in the process. This side-reaction is problematic not only because it consumes the parent compound but also because the generated HBr can catalyze further degradation of the acid-sensitive ester. Furthermore, intermolecular reactions, such as the formation of pyridinium salts, can also occur, particularly during prolonged or improper storage.[4]

  • The 5-(Trifluoromethyl) Group: An Electronic and Steric Influencer: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent. Its presence deactivates the pyridine ring towards electrophilic substitution but, more importantly, influences the reactivity of the adjacent functional groups. Additionally, the hydrophobic nature of the -CF3 group may offer a degree of protection against bulk moisture penetration, a factor that could potentially slow the rate of hydrolysis compared to non-fluorinated analogues.[5]

Primary Degradation Pathways

The combination of reactive functional groups leads to several predictable degradation pathways that must be mitigated through proper storage and handling.

  • Hydrolysis: This is arguably the most significant degradation pathway. It can occur at two distinct sites on the molecule:

    • Ester Hydrolysis: The attack of water on the ester carbonyl leads to the formation of 2-(bromomethyl)-5-(trifluoromethyl)nicotinic acid and methanol. This process is accelerated by acidic or basic contaminants.

    • Bromomethyl Hydrolysis: Nucleophilic substitution of the bromide by water results in the formation of Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate and HBr.

  • Photodegradation: Aromatic systems and compounds containing halogens can be sensitive to light, particularly in the UV spectrum. Energy from light can promote the formation of radical species, initiating decomposition. Safety data for related compounds specifically identify them as being light-sensitive.[6]

  • Thermal Degradation: Elevated temperatures increase the kinetic energy of molecules, accelerating all degradation reactions. At high temperatures, complete decomposition can occur, which may release toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, and oxides of nitrogen.[7]

The following diagram illustrates the key chemical liabilities of the molecule.

Figure 1. Primary Degradation Pathways Parent Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Ester_Hydrolysis Ester Hydrolysis Product (Nicotinic Acid Derivative) Parent->Ester_Hydrolysis Bromomethyl_Hydrolysis Bromomethyl Hydrolysis Product (Alcohol Derivative) Parent->Bromomethyl_Hydrolysis Other_Degradants Other Degradants Parent->Other_Degradants Moisture Moisture (H₂O) Moisture->Parent Hydrolysis Light Light (hν) Light->Parent Photodegradation Light->Other_Degradants Heat Heat (Δ) Heat->Parent Thermal Degradation Heat->Other_Degradants

Caption: Figure 1. Key environmental factors leading to the degradation of the title compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, a multi-faceted approach to storage and handling is mandatory. The core principles are to keep the compound cold, dark, dry, and under an inert atmosphere.

Storage Conditions

The following conditions are derived from safety data sheets of analogous compounds and an understanding of the molecule's chemical liabilities.[6][7][8][9]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated) for routine use.[6] -20°C (Frozen) for long-term storage (>6 months).[8]Minimizes the rate of all chemical degradation pathways.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative processes.
Container Amber glass vial with a tightly sealed, PTFE-lined cap. [7][9][10]Protects from light to prevent photodegradation.[6] The tight seal and inert liner prevent moisture ingress and reaction with the cap material.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[8][9]Avoids catalyzed decomposition.
Handling Procedures

Due to its reactive and irritant nature, all handling must be performed with appropriate safety precautions.[7][9][11]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors and to contain any potential spills.[3][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat at all times.[6][8]

  • Dispensing: When weighing and dispensing the material, do so efficiently to minimize its exposure time to the laboratory atmosphere. Use clean, dry spatulas and glassware.

  • Container Management: After dispensing the required amount, flush the vial headspace with an inert gas (e.g., argon) before tightly resealing the cap.

  • Hygiene: Avoid all personal contact. Wash hands thoroughly with soap and water after handling.[9]

Experimental Protocol for Stability Assessment

To ensure the trustworthiness of experimental results, it is prudent to periodically assess the purity of the reagent, especially for older batches or if storage conditions may have been compromised. The following is a standardized HPLC-based protocol for this purpose.

Objective: To quantify the purity of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate and identify the presence of major degradants.

Methodology:

  • Standard and Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of a trusted reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dry, HPLC-grade acetonitrile. This is the 1 mg/mL stock.

    • Working Standard: Dilute the stock standard 1:10 with acetonitrile to prepare a 100 µg/mL working standard.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration of 100 µg/mL in acetonitrile.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject a blank (acetonitrile) to ensure no system contamination.

    • Inject the working standard multiple times (e.g., n=5) to establish system suitability (retention time reproducibility and peak area precision).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak for the parent compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

    • Note the retention times and relative areas of any significant impurity peaks, which may correspond to the hydrolysis products.

The following diagram outlines the logical workflow for this stability assessment protocol.

Caption: Figure 2. Experimental workflow for HPLC-based purity assessment.

Conclusion

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a valuable synthetic building block whose utility is directly tied to its chemical purity. Its stability is primarily challenged by its susceptibility to hydrolysis at both the ester and bromomethyl positions, with additional risks posed by light and heat. By implementing the stringent storage and handling protocols detailed in this guide—namely, maintaining the compound in a cold, dark, dry, and inert environment—researchers can effectively mitigate these degradation pathways. Regular purity assessment via a standardized HPLC method provides a robust quality control measure, ensuring the integrity of the material and the reliability of the scientific endeavors in which it is employed.

References

  • Forbes, R. A., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available at: [Link]

  • Carl ROTH. (n.d.). Nicotinic acid Safety Data Sheet. Available at: [Link]

  • Mitchell, E. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • Aaron Chemicals. (2024, November 1). Methyl 5-(aminomethyl)nicotinate hydrochloride Safety Data Sheet. Available at: [Link]

  • DC Fine Chemicals. (2024, November 4). Methyl nicotinate Safety Data Sheet. Available at: [Link]

  • RSC Publishing. (n.d.). Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)nicotinic acid as a potent defect passivator. Available at: [Link]

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Available at: [Link]

Sources

Foundational

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: A Technical Guide to Synthesis and Application

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate the physicochemical and pharmacokinetic profiles of drug candidates. Methyl 2-(brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate the physicochemical and pharmacokinetic profiles of drug candidates. Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) represents a highly specialized, trifunctional building block that perfectly encapsulates this strategy.

Serving as a linchpin in the synthesis of fused heterocyclic systems—such as pyrrolo[3,4-b]pyridines and naphthyridines—this molecule offers orthogonal reactivity. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation. Simultaneously, the highly electrophilic bromomethyl (-CH₂Br) group and the adjacent methyl ester (-COOMe) provide a precise, two-step handle for nucleophilic alkylation followed by intramolecular cyclization. This whitepaper provides an in-depth mechanistic and procedural guide to the synthesis and downstream application of this critical intermediate.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is essential for predicting its behavior in both synthetic workflows and biological environments [1]. The table below summarizes its core quantitative data.

PropertyValueCausality / Synthetic Significance
CAS Number 1260672-86-3Unique identifier for procurement and literature tracking.
Molecular Formula C₉H₇BrF₃NO₂Defines the stoichiometric mass for reaction planning.
Molecular Weight 298.06 g/mol High mass fraction of halogens requires careful mass spectrometry interpretation (distinct ⁷⁹Br/⁸¹Br isotopic pattern).
LogP (Estimated) ~2.5 - 2.8The -CF₃ group significantly increases lipophilicity compared to the des-fluoro analog, aiding in non-polar solvent solubility.
TPSA 39.19 ŲLow polar surface area ensures that downstream derivatives maintain excellent membrane permeability and potential blood-brain barrier (BBB) penetration [2].
H-Bond Donors/Acceptors 0 / 4Lacks protic hydrogens, making it strictly an electrophile and compatible with strong bases (e.g., NaH, LDA) if required in complex couplings.

Synthetic Methodologies: The Wohl-Ziegler Bromination

The de novo synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is predominantly achieved via the Wohl-Ziegler bromination of its precursor, methyl 2-methyl-5-(trifluoromethyl)nicotinate [3, 4].

Mechanistic Causality

This reaction relies on radical chain propagation. N-Bromosuccinimide (NBS) acts as a steady, low-concentration source of molecular bromine (Br₂), which prevents unwanted electrophilic aromatic substitution on the pyridine ring. Azobisisobutyronitrile (AIBN) serves as the thermal initiator. Upon heating, AIBN undergoes homolytic cleavage, releasing nitrogen gas and forming isobutyronitrile radicals. These radicals abstract a bromine atom from NBS, initiating a cycle where the benzylic (or in this case, picolylic) hydrogen is abstracted, leaving a carbon-centered radical that rapidly reacts with Br₂ to form the target compound [5].

RadicalMechanism AIBN AIBN (Initiator) Radical Isobutyronitrile Radical AIBN->Radical Δ (80-90 °C) Br_Radical Bromine Radical (Br•) Radical->Br_Radical + NBS Precursor Methyl 2-methyl-5- (CF3)nicotinate Benzylic_Radical Picolylic Radical Intermediate Precursor->Benzylic_Radical H-abstraction by Br• Product Methyl 2-(bromomethyl)- 5-(CF3)nicotinate Benzylic_Radical->Product Br transfer from NBS/Br2 Product->Br_Radical Chain Propagation

Caption: Radical chain mechanism for the Wohl-Ziegler bromination of the 2-methylpyridine precursor.

Experimental Protocol: Radical Bromination

Note: This protocol utilizes benzotrifluoride (PhCF₃) as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride (CCl₄).

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methyl-5-(trifluoromethyl)nicotinate (1.0 equiv, e.g., 10 mmol) in anhydrous benzotrifluoride (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.15 equiv). Expert Insight: Do not exceed 1.15 equivalents to minimize the formation of the dibrominated byproduct, which shares a nearly identical retention factor (Rf) on silica gel [4].

  • Initiation: Add AIBN (0.05 equiv). Purge the system with inert gas (Ar or N₂) for 10 minutes to remove oxygen, which can act as a radical scavenger and terminate the chain reaction.

  • Reaction: Heat the mixture to 85 °C (reflux) and stir vigorously for 6–8 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. The byproduct, succinimide, will precipitate and float to the surface. Filter the mixture through a pad of Celite and wash with cold dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure bromomethyl product.

Downstream Applications: Fused Bicyclic Synthesis

The most valuable application of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is its use as a dielectrophile for the construction of 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-ones . These fused bicyclic lactams are privileged scaffolds found in numerous kinase inhibitors and GPCR modulators.

Mechanistic Causality

The reaction with a primary amine proceeds via a tandem sequence. First, the amine acts as a nucleophile in an Sₙ2 displacement of the highly reactive primary bromide. The resulting secondary amine intermediate is perfectly positioned (proximity effect) to undergo an intramolecular nucleophilic acyl substitution at the adjacent methyl ester. The strong electron-withdrawing effect of the pyridine ring and the para-CF₃ group makes the ester carbonyl highly electrophilic, driving the thermodynamic sink toward the stable 5-membered lactam.

Cyclization SM Methyl 2-(bromomethyl)- 5-(CF3)nicotinate SN2 Secondary Amine Intermediate (Alkylation Product) SM->SN2 SN2 Displacement DIPEA, DMF, RT Amine Primary Amine (R-NH2) Amine->SN2 Lactam Trifluoromethyl-Pyrrolo [3,4-b]pyridin-1-one SN2->Lactam Intramolecular Amidation (-MeOH), 60 °C

Caption: Stepwise Sₙ2 alkylation and intramolecular lactamization to form pyrrolo[3,4-b]pyridines.

Experimental Protocol: Tandem Alkylation-Lactamization
  • Preparation: Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert atmosphere.

  • Amine Addition: Add the desired primary amine (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Expert Insight: DIPEA acts as a non-nucleophilic base to sponge the generated HBr during the Sₙ2 step, preventing the protonation of the incoming primary amine.

  • Alkylation Phase: Stir the reaction at room temperature for 2 hours. LC-MS should indicate complete consumption of the starting bromide and the formation of the uncyclized secondary amine intermediate.

  • Cyclization Phase: Elevate the temperature to 60–70 °C and stir for an additional 4–6 hours to drive the lactamization (loss of methanol).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, concentrate, and purify via crystallization or chromatography.

Conclusion & Future Perspectives

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a masterclass in rational reagent design. By combining an Sₙ2-active electrophile, a cyclization-ready ester, and a metabolically stabilizing trifluoromethyl group on a rigid pyridine core, it allows medicinal chemists to rapidly assemble complex, drug-like architectures. Future methodologies may leverage this compound in photoredox cross-coupling paradigms, utilizing the bromomethyl group as a radical precursor for C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formations without the need for traditional transition-metal heating.

References

  • White Rose eTheses Online. "Synthesis of medium-sized rings via nucleophile-induced cascade expansion (NICE) - Wohl-Ziegler bromination of methyl 2-methylnicotinate." University of York. Available at: [Link]

  • Google Patents. "WO2015200677A2 - PRMT5 inhibitors and uses thereof (Experimental Procedures for NBS/AIBN Bromination)." World Intellectual Property Organization.
Exploratory

The Strategic Utility of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate in Modern Drug Discovery

Executive Summary The design of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry. Among these, methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) 1 s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry. Among these, methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) 1 stands out as a privileged bifunctional scaffold. This technical guide details the structural rationale, reactivity profile, and standardized synthetic workflows for utilizing this compound. Specifically, we focus on its application in generating 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives—a critical pharmacophore utilized in recent drug discovery campaigns, including the development of allosteric modulators for the M4 muscarinic acetylcholine receptor 2 and novel antiviral agents targeting SARS-CoV-2 3.

Molecular Architecture and Structural Rationale

To understand the value of this building block, one must analyze the causality behind its specific substitution pattern:

  • The Trifluoromethyl (-CF₃) Group at C5 : The incorporation of fluorine is a classical bioisosteric strategy. The strongly electron-withdrawing -CF₃ group significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity minimizes hERG channel binding liabilities (reducing cardiotoxicity risks). Furthermore, it enhances the lipophilicity (logP) of the molecule, improving membrane permeability, and sterically/electronically blocks cytochrome P450-mediated oxidation at the C5 position.

  • The Bifunctional C2/C3 Motif : The molecule possesses two orthogonal electrophilic centers. The C2 bromomethyl group is a "soft," highly reactive electrophile primed for rapid S_N2 displacement by nucleophiles (e.g., primary amines). Conversely, the C3 methyl ester is a "hard," latent electrophile that requires thermal activation or strong nucleophiles to undergo acyl substitution (amidation). This differential reactivity is the exact mechanism that enables controlled, one-pot cascade cyclizations.

Quantitative Data: Physicochemical Profile

Table 1: Physicochemical Properties of the Building Block

PropertyValue
CAS Registry Number 1260672-86-3
Molecular Formula C₉H₇BrF₃NO₂
Molecular Weight 298.06 g/mol
SMILES COC(=O)C1=C(N=CC(=C1)C(F)(F)F)CBr
Storage Conditions Inert atmosphere, 2-8°C (Moisture Sensitive)
Key Reactive Centers C2-Bromomethyl (Alkylating), C3-Methyl Ester (Acylating)

Core Reactivity: The Cascade Cyclization Mechanism

The primary application of methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is the synthesis of fused bicyclic systems, specifically the pyrrolo[3,4-b]pyridin-5-one core. This core serves as a bioisostere of isoindolin-1-one, frequently used in medicinal chemistry to restrict the conformation of pendant functional groups and direct them into specific receptor binding pockets.

The reaction proceeds via a tandem S_N2 alkylation followed by intramolecular amidation.

Mechanism A Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate C SN2 Alkylation Intermediate (Secondary Amine) A->C + Base (e.g., DIPEA) B Primary Amine (R-NH2) Nucleophilic Attack B->C SN2 Displacement of Br- D Intramolecular Amidation (Tetrahedral Intermediate) C->D Heating / Cyclization E Pyrrolo[3,4-b]pyridin-5-one Core + MeOH + HBr D->E Loss of Methanol

Reaction mechanism of cascade cyclization to form the pyrrolo[3,4-b]pyridin-5-one core.

Standardized Experimental Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology for synthesizing N-substituted 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones incorporates analytical checkpoints to ensure mechanistic fidelity.

Causality in Experimental Design : The reaction is deliberately split into two thermal phases. Phase 1 (Room Temperature) ensures selective S_N2 mono-alkylation of the primary amine without premature attack on the ester, preventing the formation of polymeric byproducts. Phase 2 (Heating) drives the intramolecular amidation, which is entropically favored but enthalpically demanding. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk makes it non-nucleophilic, preventing competitive alkylation of the bromomethyl group. Acetonitrile (MeCN) is chosen as it provides an optimal polar aprotic environment to stabilize the S_N2 transition state.

Step-by-Step Workflow
  • Reagent Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration. (Safety Note: The starting benzylic bromide is a potent lachrymator and skin irritant; handle strictly within a fume hood.)

  • Amine Addition : Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) followed by the dropwise addition of the chosen primary amine (1.1 equiv).

  • S_N2 Alkylation (Phase 1) : Remove the ice bath and stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Checkpoint (LC-MS): Analyze the mixture. The starting material must be consumed. The intermediate secondary amine will appear as a highly polar spot on TLC and exhibit an [M+H]+ mass corresponding to (Mass of Starting Material + Mass of Amine - 80 Da for the loss of HBr).

  • Thermal Cyclization (Phase 2) : Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours.

    • Self-Validation Checkpoint (LC-MS): Track the disappearance of the intermediate mass. The successful cyclization is confirmed by the emergence of a new peak at (Intermediate Mass - 32 Da), corresponding to the loss of methanol during lactam formation.

  • Workup : Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (typically utilizing a Hexane/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Preparation Dissolve building block in MeCN Step2 2. Amine Addition Add R-NH2 & DIPEA at 0°C Step1->Step2 Step3 3. SN2 Alkylation Stir at RT for 2-4 hours Step2->Step3 Step4 4. Thermal Cyclization Heat to 80°C for 12-16 hours Step3->Step4 Step5 5. Workup & Extraction Quench with NaHCO3, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Experimental workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.

Quantitative Data: Reaction Optimization

Table 2: Optimization of Cascade Cyclization (Representative Data)

SolventBaseTemp (°C)Time (h)Intermediate Yield (%)Final Lactam Yield (%)
DichloromethaneTriethylamine2524> 85< 5 (No cyclization)
DMFK₂CO₃80121078
Acetonitrile DIPEA 80 16 < 5 88
TolueneDIPEA11012< 565 (Thermal degradation)

Note: The data above demonstrates the necessity of thermal activation for the amidation step; S_N2 alkylation readily occurs at 25°C, but the ester aminolysis requires elevated temperatures and a polar aprotic solvent to proceed efficiently.

Conclusion

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a highly versatile, commercially available building block that dramatically accelerates the synthesis of complex, fluorinated bicyclic scaffolds. By leveraging the differential electrophilicity of its bromomethyl and methyl ester groups, researchers can execute highly efficient cascade cyclizations. The resulting pyrrolo[3,4-b]pyridin-5-one derivatives offer exceptional metabolic stability and precise conformational control, making them invaluable assets in the development of next-generation therapeutics.

References

  • Achmem. "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate – Achmem". Achmem Product Catalog.
  • Vanderbilt University. "WO2017112719A1 - 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor". Google Patents.
  • National Institutes of Health (PMC). "Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2". PubMed Central.

Sources

Foundational

Advanced Heterocyclic Synthesis: Exploiting Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate as a Bifunctional Building Block

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary In the landscape of modern medicinal chemistry, the incorporation of the trifluoromethyl (–CF₃)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of the trifluoromethyl (–CF₃) group and the construction of rigid bicyclic scaffolds are two of the most effective strategies for improving a drug candidate's pharmacokinetic profile. Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) [1] sits at the intersection of these two paradigms. It is a highly specialized, bifunctional pyridine derivative designed to undergo tandem nucleophilic substitution and intramolecular lactamization.

This technical guide provides an in-depth analysis of the reactivity, handling, and synthetic applications of this molecule. Specifically, it details its role as the primary building block for generating 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives—a privileged pharmacophore frequently utilized in the development of Hematopoietic Progenitor Kinase 1 (HPK1) modulators [2] and Histone Deacetylase (HDAC) inhibitors [3].

Physicochemical Profile & Structural Rationale

To effectively utilize this building block in complex total synthesis or library generation, one must understand the electronic interplay of its functional groups.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
CAS Registry Number 1260672-86-3
Molecular Formula C₉H₇BrF₃NO₂
Molecular Weight 298.06 g/mol
SMILES String COC(=O)C1=C(N=CC(=C1)C(F)(F)F)CBr
Appearance Solid (typically off-white to pale yellow)
Storage Conditions 2-8°C, Inert atmosphere (Moisture sensitive)
Electrophilic Sites 2 (Bromomethyl sp³ Carbon, Ester Carbonyl sp² Carbon)
Mechanistic Rationale

The molecule is engineered with two distinct electrophilic centers. The strongly electron-withdrawing nature of the –CF₃ group at the 5-position depletes electron density from the pyridine ring via inductive and resonance effects. This electronic depletion propagates to the 2-position, making the bromomethyl carbon exceptionally susceptible to bimolecular nucleophilic substitution (Sₙ2). Furthermore, the spatial proximity (ortho-relationship) of the bromomethyl and ester groups thermodynamically drives the formation of a stable 5-membered lactam ring upon the introduction of a primary amine.

Mechanistic Pathway: Tandem Amination-Lactamization

The primary synthetic utility of this compound is the one-pot construction of the pyrrolo[3,4-b]pyridine core. The reaction proceeds via a predictable, self-validating two-step cascade.

Pathway cluster_0 Tandem Amination-Lactamization Pathway SM Starting Material Methyl 2-(bromomethyl)-5-(CF3)nicotinate Int1 Intermediate 1 2-(Alkylaminomethyl)nicotinate SM->Int1 Bimolecular Nucleophilic Substitution (SN2) Base (e.g., DIPEA), -HBr Amine Nucleophile Primary Amine (R-NH2) Amine->Int1 Bimolecular Nucleophilic Substitution (SN2) Base (e.g., DIPEA), -HBr Int2 Intermediate 2 Tetrahedral Hemiaminal Ether Int1->Int2 Intramolecular Acyl Addition Ring Closure Prod Final Product 6-Substituted-3-(CF3)-pyrrolo[3,4-b]pyridin-5-one Int2->Prod Elimination of Methanol (-MeOH)

Fig 1. Tandem SN2 and intramolecular lactamization pathway forming the bicyclic core.

Standard Operating Protocol (SOP): Bicyclic Core Synthesis

The following protocol outlines the synthesis of 6-substituted-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones.

Experimental Causality & Design Choices
  • Solvent Selection (THF): Anhydrous Tetrahydrofuran (THF) is utilized because it solubilizes both the starting material and the amine while remaining aprotic. This leaves the primary amine un-solvated and highly nucleophilic, maximizing the initial Sₙ2 reaction rate [3].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected due to its steric bulk. It acts purely as a non-nucleophilic proton sponge to neutralize the hydrobromic acid (HBr) generated during the Sₙ2 step. This prevents the primary amine from being protonated (and thus deactivated) without competing for the electrophilic bromomethyl site.

  • Temperature Gradient: The initial Sₙ2 displacement is rapid at 0°C to 25°C. However, the subsequent intramolecular amidation requires overcoming the steric hindrance of the newly formed secondary amine. Heating the system to 50°C provides the necessary activation energy to drive the lactamization to completion [2].

Workflow Step1 Step 1: Preparation Dissolve SM in anhydrous THF under N2 Step2 Step 2: Reagent Addition Add R-NH2 (1.2 eq) and DIPEA (2.0 eq) at 0°C Step1->Step2 Step3 Step 3: Cyclization Stir at 25°C - 50°C for 12-48h Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Concentrate, wash with sat. NH4Cl, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica gel chromatography or preparative HPLC Step4->Step5

Fig 2. Step-by-step experimental workflow for the tandem cyclization reaction.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous THF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 to 3.0 equivalents) dropwise, followed by the slow, controlled addition of the desired primary amine (1.2 equivalents).

  • Sₙ2 Phase: Remove the ice bath and allow the reaction to stir at 25°C for 2-4 hours.

    • Self-Validation Check: Aliquot 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The mass of the uncyclized secondary amine intermediate should be the dominant peak.

  • Lactamization Phase: Once the Sₙ2 reaction is complete, attach a reflux condenser and heat the reaction mixture to 50°C for 12–24 hours to drive the intramolecular cyclization. Monitor for the disappearance of the intermediate and the appearance of the cyclized product (indicated by a loss of 32 Da, corresponding to methanol elimination).

  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous Ammonium Chloride (NH₄Cl). Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue via silica gel flash chromatography (typically utilizing a Hexanes/EtOAc gradient) to yield the pure bicyclic product.

Conclusion

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a highly efficient, self-activating building block. By leveraging the differential reactivity of its bromomethyl and methyl ester groups, medicinal chemists can rapidly access complex, trifluoromethylated pyrrolo[3,4-b]pyridine scaffolds. Strict adherence to anhydrous conditions, careful non-nucleophilic base selection, and temperature monitoring are the critical parameters for maximizing yields in these tandem cyclization workflows.

References

  • World Intellectual Property Organization. "Pyrimidine and pyridine derivatives as HPK1 modulator and methods using same." WO2022063140A1.
  • World Intellectual Property Organization. "Heterocyclic compounds." WO2017014170A1.
Exploratory

Strategic Utilization of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate in Medicinal Chemistry: A Privileged Scaffold Precursor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the highly optimized landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the highly optimized landscape of modern drug discovery, the selection of versatile, multi-functional chemical building blocks is a critical determinant of a project's success. Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS 1260672-86-3) has emerged as a highly privileged dielectrophilic precursor. By combining an orthogonal dual-reactivity profile with the profound physicochemical benefits of a trifluoromethyl group, this scaffold enables the rapid, modular assembly of complex fused heterocycles—most notably, trifluoromethylated pyrrolo[3,4-b]pyridines and naphthyridines.

This technical guide dissects the structural rationale, pharmacokinetic impact, and synthetic utility of this building block, providing a robust, self-validating experimental workflow for its application in hit-to-lead optimization.

Structural Anatomy & Reactivity Profile

The architectural elegance of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate lies in its distinct, highly predictable functional zones. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic node:

  • C2-Bromomethyl Group (The Primary Electrophile): The benzylic-like bromide is highly activated by the electron-deficient pyridine ring, making it an exceptional substrate for rapid S_N2 displacement by primary amines, thiols, or alkoxides.

  • C3-Methyl Ester (The Latent Carboxylate): Positioned perfectly ortho to the bromomethyl group, the ester serves as a secondary electrophile. Once the S_N2 reaction occurs at C2, the newly introduced nucleophile is spatially forced into proximity with the ester, setting the stage for an intramolecular acyl substitution (lactamization).

  • C5-Trifluoromethyl Group (The Bioisostere): The strategic incorporation of fluorine is a cornerstone of contemporary drug design. The CF3 group acts as an electron-withdrawing lipophilic bioisostere that fundamentally alters the molecule's interaction with biological targets and metabolic enzymes .

ReactivityMap Core Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate C2 C2: Bromomethyl Electrophile Core->C2 C3 C3: Methyl Ester Latent Carboxylate Core->C3 C5 C5: Trifluoromethyl Bioisostere Core->C5 SN2 SN2 Alkylation (Amines, Thiols) C2->SN2 Amidation Lactamization / Cyclization C3->Amidation Metabolism Blocks CYP450 Oxidation C5->Metabolism SN2->Amidation Tandem Cyclization

Fig 1: Structural reactivity map and tandem cyclization logic of the nicotinate scaffold.

Physicochemical & ADME Impact

The inclusion of the CF3 group on the pyridine core is not merely a structural variation; it is a deliberate pharmacokinetic strategy. The table below summarizes the representative quantitative impact of substituting a standard pyrrolo[3,4-b]pyridine core with the CF3-substituted analog derived from this building block.

PropertyStandard Pyrrolo[3,4-b]pyridineCF3-Substituted AnalogMechanistic Causality
Lipophilicity (LogD) ~1.2 - 1.5~2.0 - 2.5The highly non-polarizable C-F bonds increase lipophilicity, driving enhanced passive membrane permeability.
Metabolic Stability (HLM t1/2) Moderate (~30 min)High (>120 min)Steric shielding and electronic deactivation block cytochrome P450-mediated C-H oxidation at the C5 position.
Pyridine pKa ~5.5~3.5 - 4.0Strong inductive electron withdrawal by the CF3 group reduces nitrogen basicity, limiting hERG channel liability.

Key Synthetic Application: Tandem S_N2-Amidation Cyclization

The most powerful application of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is the one-pot, two-step synthesis of N-substituted 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-ones. This sequence is heavily utilized in the synthesis of allosteric modulators and kinase inhibitors .

By utilizing a primary amine, the chemist can dictate the vector of the N-substituent, allowing for rapid library generation (SAR exploration) from a single, centralized intermediate.

ExpWorkflow Step1 Step 1: SN2 Displacement Add Primary Amine, DIPEA, THF 0°C to RT, 2h Step2 Step 2: Intramolecular Cyclization Heat to 70°C, 12-16h Step1->Step2 Step3 Step 3: Aqueous Workup Quench with NH4Cl (aq), Extract EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica, Hex/EtOAc) Step3->Step4 Product Isolated Bicyclic Core (>85% Yield, >95% Purity) Step4->Product

Fig 2: Experimental workflow for tandem SN2-amidation cyclization.

Experimental Protocol: Self-Validating Cyclization Methodology

To ensure absolute reproducibility and high yields, the following protocol is designed as a self-validating system. It separates the kinetic S_N2 S_N2 displacement from the thermodynamically driven lactamization, allowing for in-process analytical control.

Safety Note: Bromomethyl compounds are potent alkylating agents and lachrymators. All manipulations must be performed in a certified fume hood using appropriate PPE.

Step-by-Step Methodology:
  • Reaction Initialization & S_N2 Displacement:

    • Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality Check: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA is chosen over weaker bases because it effectively scavenges the generated HBr without acting as a competing nucleophile due to its steric bulk.

    • Dropwise, add the desired primary amine (1.1 eq). Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.

  • In-Process Analytical Validation:

    • Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Gate: Proceed to Step 3 only when the starting mass (m/z 298/300) is completely consumed, and the uncyclized secondary amine intermediate mass is dominant. If unreacted starting material remains, stir for an additional hour.

  • Thermal Lactamization:

    • Attach a reflux condenser and heat the reaction mixture to 70 °C for 12–16 hours.

    • Causality Check: The intramolecular amidation requires thermal activation to overcome the activation energy barrier for nucleophilic acyl substitution at the methyl ester. Room temperature conditions will stall the reaction at the uncyclized intermediate.

  • Quench and Extraction:

    • Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 50% EtOAc). The highly lipophilic nature of the CF3 group ensures the product elutes cleanly, generally yielding >85% of the pure bicyclic core.

Conclusion

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is far more than a simple reagent; it is a strategically designed synthetic hub. By leveraging its orthogonal dielectrophilic sites, medicinal chemists can rapidly construct complex, metabolically robust bicyclic scaffolds. The integration of the trifluoromethyl group directly addresses common ADME liabilities early in the synthesis, making this building block an indispensable asset in the modern drug discovery toolkit.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews, 37(2), 320-330 (2008). URL: [Link]

  • Title: 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2017112719A1).

Protocols & Analytical Methods

Method

Controlled N-Alkylation Protocol Utilizing Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: Strategies for Chemoselectivity and Lactamization Avoidance

Introduction & Mechanistic Rationale Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 116986-08-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry to install the 5-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 116986-08-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry to install the 5-(trifluoromethyl)nicotinate pharmacophore [1]. The molecule features two highly reactive sites: an extremely electrophilic benzylic bromide at the C2 position and a proximal methyl ester at the C3 position.

The extreme electrophilicity of the bromomethyl group is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen, the 3-ester, and the 5-trifluoromethyl group. While this ensures rapid SN​2 displacement by amine nucleophiles, it introduces two major synthetic challenges:

  • The "Runaway Train" of Over-alkylation: Direct N-alkylation of primary amines often fails to stop at the mono-alkylated stage because the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to bis-alkylation[2, 3].

  • Spontaneous Intramolecular Lactamization: Once the mono-alkylated secondary amine forms, its nitrogen lone pair is perfectly positioned to attack the adjacent C3-methyl ester. This nucleophilic acyl substitution expels methanol and forms a highly stable 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one derivative (a lactam).

To harness this reagent effectively, researchers must deploy strictly controlled reaction conditions depending on whether the acyclic secondary amine or the cyclized lactam is the target product.

Experimental Design & Causality

Designing a self-validating and chemoselective protocol requires manipulating the kinetic and thermodynamic parameters of the reaction [4].

  • Base Selection: For kinetic mono-alkylation, N,N -Diisopropylethylamine (DIPEA) is preferred. As a sterically hindered, non-nucleophilic organic base, it remains completely soluble in organic solvents, providing a homogeneous reaction environment that avoids localized basic hotspots. Conversely, for tandem lactamization, Potassium Carbonate ( K2​CO3​ ) is utilized; it effectively scavenges HBr and provides the mild basicity required to promote cyclization without hydrolyzing the ester to the corresponding carboxylic acid.

  • Solvent Selection: Anhydrous Acetonitrile (MeCN) is the optimal solvent. Its moderate polarity stabilizes the SN​2 transition state, accelerating the desired reaction, while its aprotic nature prevents solvolysis of the highly reactive benzylic bromide.

  • Temperature Control: Kinetic control is achieved at 0 °C to Room Temperature (RT), effectively halting the reaction at the secondary amine stage. Thermodynamic control requires heating to 80 °C to overcome the activation energy barrier for the intramolecular acyl transfer (lactamization).

  • Stoichiometry & Addition Rate: To suppress bis-alkylation, the electrophilic bromide must be the limiting reagent. Furthermore, it must be added dropwise to a solution containing a slight excess of the primary amine. This ensures the primary amine is always in massive excess relative to the unreacted bromide at any given moment.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating how temperature and base selection dictate the reaction pathway.

Table 1: Optimization of Reaction Conditions for Amine vs. Lactam Synthesis

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield: Mono-alkylated (%)Yield: Lactam (%)Yield: Bis-alkylated (%)
1MeCNDIPEA (1.5)0 to 25485 < 58
2DMF K2​CO3​ (2.0)2512602510
3DMF K2​CO3​ (2.0)806< 592 < 5
4THF Et3​N (1.5)608404512
5MeCNNone*252430< 55

*Excess primary amine (3.0 eq) was used as both the nucleophile and the base. This approach is inefficient for expensive amine substrates.

Reaction Pathways Visualization

G Start Primary Amine + Bromide (Electrophile) SN2 S_N2 N-Alkylation (Fast, Exothermic) Start->SN2 Mono Mono-alkylated Intermediate (Secondary Amine) SN2->Mono PathA Pathway A: Kinetic Control (0 °C to RT, DIPEA) Mono->PathA PathB Pathway B: Thermodynamic Sink (80 °C, K2CO3) Mono->PathB PathC Pathway C: Excess Electrophile (Uncontrolled Stoichiometry) Mono->PathC ProductA Stable Mono-alkylated Amine (Target Product) PathA->ProductA ProductB Pyrrolo[3,4-b]pyridine Lactam (Cyclized Product) PathB->ProductB ProductC Bis-alkylated Impurity (Over-alkylation) PathC->ProductC

Reaction pathways for the N-alkylation of the 2-(bromomethyl)nicotinate derivative.

Step-by-Step Experimental Protocols

Protocol A: Selective Mono-N-Alkylation (Kinetic Control)

Objective: Isolate the uncyclized secondary amine.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 mmol, 1.2 eq) and anhydrous DIPEA (1.5 mmol, 1.5 eq) in anhydrous MeCN (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 eq) in anhydrous MeCN (5 mL). Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition ensures the electrophile is kept at high dilution relative to the amine, kinetically favoring mono-alkylation over bis-alkylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 3–4 hours. Monitor by LC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the bromide is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove MeCN. Dilute the residue with Dichloromethane (DCM, 20 mL) and wash with saturated aqueous NaHCO3​ (2 × 15 mL).

    • Causality: A mild basic wash removes DIPEA hydrobromide salts and traces of unreacted primary amine without hydrolyzing the sensitive methyl ester.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to afford the pure secondary amine.

Protocol B: Tandem N-Alkylation/Lactamization (Thermodynamic Control)

Objective: Drive the reaction to the pyrrolo[3,4-b]pyridine lactam.

  • Preparation: To a 50 mL pressure-venting reaction vial, add the primary amine (1.0 mmol, 1.0 eq), Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 eq), and finely powdered anhydrous K2​CO3​ (2.0 mmol, 2.0 eq) in anhydrous DMF (10 mL).

  • Heating: Seal the vial and heat the heterogeneous mixture to 80 °C using an oil bath or heating block.

    • Causality: Elevated temperature provides the necessary activation energy for the secondary amine to attack the sterically hindered C3-ester, driving the irreversible expulsion of methanol.

  • Reaction Monitoring: Stir vigorously for 6 hours. LC-MS analysis should show the disappearance of the intermediate secondary amine mass [M+H]+ and the appearance of the lactam mass [M−CH3​OH+H]+ .

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (30 mL) to precipitate the lactam.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry, concentrate, and purify via recrystallization or chromatography.

Troubleshooting & Safety

  • Safety Warning: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a potent lachrymator and a strong alkylating agent. Handle exclusively within a certified fume hood wearing appropriate PPE (nitrile gloves, safety goggles). Store the reagent under an inert atmosphere at 2-8 °C to prevent hydrolytic degradation [1].

  • Troubleshooting Over-alkylation: If bis-alkylation exceeds acceptable limits (>10%) in Protocol A, increase the overall solvent dilution (e.g., from 0.1 M to 0.05 M) and extend the dropwise addition time of the bromide to 1 hour.

  • Troubleshooting Incomplete Lactamization: If the acyclic secondary amine persists during Protocol B, ensure the K2​CO3​ is freshly oven-dried and finely milled. Alternatively, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acyl transfer step.

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances 4 (2014): 18229-18233. URL:[Link]

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." URL:[Link]

Application

Application Note: Synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Scaffolds via One-Pot Amination/Lactamization

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Standard Operating Protocol for the Reaction of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate with Primary Amines Scientific Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Standard Operating Protocol for the Reaction of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate with Primary Amines

Scientific Context & Chemical Rationale

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (aza-isoindolinone) core is a privileged heterocyclic scaffold in modern drug discovery. It is prominently featured in the design of positive allosteric modulators (PAMs) for the M1 (1)[1] and M4 (2)[2] muscarinic acetylcholine receptors, which are critical targets for neurological and psychiatric disorders.

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is an exceptionally efficient, dual-electrophilic building block for constructing this bicyclic system in a single operational step (3)[3].

Causality in Reagent Design:
  • The Trifluoromethyl ( CF3​ ) Group: Beyond improving the metabolic stability and CNS penetrance of the final drug candidate, the strongly electron-withdrawing CF3​ group plays a dual mechanistic role. It increases the electrophilicity of the benzylic bromide (accelerating the initial SN​2 step) and activates the adjacent methyl ester toward nucleophilic attack (facilitating the subsequent lactamization).

  • Dual Electrophilicity: The substrate presents a "soft" electrophile (the bromomethyl group) and a "hard" electrophile (the ester carbonyl). Primary amines selectively attack the softer benzylic bromide first, setting up a perfectly aligned 5-exo-trig/tet trajectory for the subsequent intramolecular amidation.

Mechanistic Pathway

The reaction proceeds via a tandem intermolecular SN​2 substitution followed by an intramolecular nucleophilic acyl substitution.

Mechanism A Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate C Intermolecular S_N2 Displacement (Base neutralizes HBr) A->C B Primary Amine (R-NH2) B->C D Secondary Amine Intermediate Methyl 2-((alkylamino)methyl)-... C->D E Intramolecular Nucleophilic Acyl Substitution (Heat) D->E F Tetrahedral Intermediate E->F G Elimination of Methanol (- MeOH) F->G H 3-(Trifluoromethyl)-6,7-dihydro- 5H-pyrrolo[3,4-b]pyridin-5-one G->H

Reaction mechanism of the one-pot amination and lactamization to form pyrrolo[3,4-b]pyridin-5-ones.

Reaction Optimization & Quantitative Data

Selecting the correct solvent and base is critical. The base must efficiently scavenge the hydrobromic acid (HBr) byproduct of the SN​2 step without acting as a competing nucleophile. If HBr is not neutralized, it will protonate the primary amine, stalling the reaction.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (2.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1THFTEA652455Low boiling point prevents complete thermal lactamization; intermediate persists.
2DMF K2​CO3​ 901278Good conversion, but high temperatures in DMF lead to minor decomposition.
3EtOHNone801642Lack of base stalls SN​2 ; transesterification competes with amidation.
4 MeCN DIPEA 80 14 88 Optimal. DIPEA is non-nucleophilic; MeCN reflux provides ideal thermal energy.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 Step 1: Setup Substrate + Amine + DIPEA Solvent: MeCN, 25°C Step2 Step 2: S_N2 Phase Monitor via LC-MS Target: Intermediate Mass Step1->Step2 Step3 Step 3: Lactamization Heat to 80°C Monitor MeOH loss Step2->Step3 Step4 Step 4: Workup Aqueous Extraction Remove Salts/Base Step3->Step4 Step5 Step 5: Purification Flash Chromatography Isolate Pure Product Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of the bicyclic lactam scaffold.

Step-by-Step Methodology

Materials Required:

  • Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 equiv, limiting reagent)

  • Primary Amine ( R−NH2​ ) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate in anhydrous MeCN to achieve a 0.2 M concentration. Purge the flask with Nitrogen ( N2​ ).

  • Base Addition: Add DIPEA (2.5 equiv) to the solution in one portion at room temperature (25 °C).

  • Amine Addition: Add the primary amine (1.2 equiv) dropwise. Caution: The initial SN​2 reaction can be mildly exothermic.

  • SN​2 Phase (Room Temperature): Stir the reaction mixture at 25 °C for 1 to 2 hours.

    • Self-Validation Checkpoint 1: Sample the reaction for LC-MS. You must observe the complete disappearance of the starting material ( m/z 298/300 isotopic pattern) and the appearance of the uncyclized secondary amine intermediate ( [M+H]+ ). If unreacted bromide remains, verify the integrity of your primary amine or add an additional 0.2 equivalents.

  • Thermal Lactamization Phase: Once Checkpoint 1 is satisfied, attach a reflux condenser and heat the reaction mixture to 80 °C (MeCN reflux) using an oil bath or heating block. Stir for 12–16 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The intermediate mass must transition entirely to the final product mass (Intermediate [M+H]+−32 Da, corresponding to the loss of methanol). If the intermediate persists, the primary amine's R-group may be sterically hindering the 5-exo-trig cyclization; consider extending the reaction time or adding a catalytic amount of a Lewis acid (e.g., Ti(OiPr)4​ ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove MeCN. Partition the resulting crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to isolate the pure 6-alkyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

References

  • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
  • Title: Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 Source: PMC / Bioorganic & Medicinal Chemistry Letters URL
  • Title: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives Source: MDPI Molecules URL

Sources

Method

Application Note: Utilizing Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate in the Synthesis of Next-Generation Azole Antifungals

Executive Summary Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (MBTN) (CAS: 1260672-86-3) is a highly reactive, bifunctional pyridine building block strategically designed for the discovery and development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (MBTN) (CAS: 1260672-86-3) is a highly reactive, bifunctional pyridine building block strategically designed for the discovery and development of novel antifungal agents. The rising prevalence of resistant fungal strains (Candida auris, Aspergillus fumigatus) necessitates the development of next-generation lanosterol 14α-demethylase (CYP51) inhibitors[1]. MBTN provides an ideal structural scaffold: its bromomethyl group facilitates the rapid installation of the critical azole pharmacophore, while the methyl ester serves as a versatile handle for generating the tertiary alcohol binding motif found in blockbuster drugs like voriconazole and fluconazole[2]. This application note details the mechanistic rationale, validated synthetic protocols, and analytical workflows required to successfully integrate MBTN into your antifungal drug discovery pipeline.

Mechanistic Rationale & Scaffold Design

The architectural features of MBTN are not coincidental; they are engineered to address specific pharmacokinetic and pharmacodynamic challenges in antifungal medicinal chemistry:

  • The Trifluoromethyl (-CF3) Pyridine Core: The incorporation of a -CF3 group on the pyridine ring serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism at the 5-position, significantly increasing the half-life of the resulting drug. Pharmacodynamically, the highly lipophilic and electron-withdrawing -CF3 group is designed to occupy the hydrophobic substrate access channel of the CYP51 enzyme, enhancing binding affinity through strong van der Waals interactions[1].

  • The Bromomethyl (-CH2Br) Group: Located at the 2-position, this benzylic-like halide is highly activated by both the adjacent pyridine nitrogen and the electron-withdrawing ester. It is primed for rapid, high-yielding S_N2 nucleophilic substitution with 1H-1,2,4-triazole or imidazole, which is the essential moiety required to coordinate with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site[3].

  • The Methyl Ester (-COOMe): Positioned at the 3-position, the ester is a latent tertiary alcohol. Through controlled Grignard addition (e.g., using 2,4-difluorophenylmagnesium bromide), the ester is converted into a tertiary alcohol. This alcohol is critical for forming hydrogen bonds with the polar binding pocket of CYP51, anchoring the molecule in the correct orientation[4].

BindingModel cluster_drug Antifungal Candidate (MBTN-Derived) CYP51 Lanosterol 14α-Demethylase (CYP51) Heme Heme Iron (Fe2+/Fe3+) CYP51->Heme PolarPocket Polar Binding Pocket CYP51->PolarPocket Hydrophobic Hydrophobic Access Channel CYP51->Hydrophobic TriazoleRing 1,2,4-Triazole Ring TriazoleRing->Heme Coordinate Bond (N4-Fe) TertAlcohol Tertiary Alcohol TertAlcohol->PolarPocket Hydrogen Bonding CF3Pyridine CF3-Pyridine Scaffold CF3Pyridine->Hydrophobic Lipophilic Interaction

Figure 1: Binding model of the MBTN-derived pharmacophore within the CYP51 active site.

Synthetic Workflows & Validated Protocols

To transform MBTN into a viable antifungal candidate, a two-step sequence is typically employed. As a self-validating system, these protocols include built-in analytical checkpoints to ensure chemoselectivity and high yields.

Protocol A: N-Alkylation of 1H-1,2,4-Triazole

This step installs the primary pharmacophore responsible for enzyme inhibition[5].

Causality & Expert Insight: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the triazole without hydrolyzing the sensitive methyl ester of MBTN. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the triazolide anion highly nucleophilic, thereby accelerating the S_N2 reaction at 0 °C to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1H-1,2,4-triazole (1.2 equivalents) and anhydrous K₂CO₃ (2.0 equivalents).

  • Solvation: Add anhydrous DMF (10 mL per gram of MBTN) and stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve MBTN (1.0 equivalent) in a minimal amount of DMF and add it dropwise over 15 minutes.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the MBTN spot (R_f ~0.7) and the appearance of a more polar spot (R_f ~0.3) indicates completion.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the Triazole Intermediate .

Protocol B: Pharmacophore Maturation via Grignard Addition

This step converts the methyl ester into the critical tertiary alcohol using a halogenated phenyl Grignard reagent[2].

Causality & Expert Insight: The pyridine ring of the intermediate is highly electron-deficient due to the -CF3 group. If the Grignard addition is performed at temperatures above -40 °C, the nucleophile may attack the pyridine ring directly (Chichibabin-type addition). Maintaining strict -78 °C conditions ensures absolute chemoselectivity for the ester carbonyl.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Triazole Intermediate (1.0 equivalent) in anhydrous Tetrahydrofuran (THF, 15 mL per gram) in a flame-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Addition: Slowly add 2,4-difluorophenylmagnesium bromide (2.5 equivalents, 1.0 M in THF) dropwise via syringe. Note: 2.5 equivalents are required because the first equivalent forms a ketone intermediate, and the second forms the alkoxide.

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quenching & Workup: Validation Checkpoint: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to protonate the alkoxide. Extract the mixture with EtOAc (3x).

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from ethanol) or chromatography to isolate the Final Antifungal Candidate .

Workflow MBTN MBTN (CAS: 1260672-86-3) Intermediate Triazole Intermediate (N-Alkylated) MBTN->Intermediate SN2 Alkylation Triazole 1H-1,2,4-Triazole + K2CO3 / DMF Triazole->Intermediate FinalDrug Tertiary Alcohol Antifungal Candidate Intermediate->FinalDrug Grignard Addition Grignard 2,4-F2-PhMgBr THF, -78°C Grignard->FinalDrug

Figure 2: Two-step synthetic workflow from MBTN to a tertiary alcohol antifungal candidate.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds, rigorous analytical validation is required. The table below summarizes the expected quantitative outcomes and critical spectral markers for self-validation.

Compound StageReaction TimeExpected YieldPurity (HPLC)Key ¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
MBTN (Starting Material) N/AN/A≥ 97%δ 4.95 (s, 2H, -CH₂Br), 3.98 (s, 3H, -OCH₃)
Triazole Intermediate 4.5 Hours78 - 85%> 95%δ 8.15 (s, 1H, Triazole-CH), 7.98 (s, 1H, Triazole-CH), 5.60 (s, 2H, -CH₂-N), 3.95 (s, 3H, -OCH₃)
Final Antifungal Candidate 3.0 Hours65 - 72%> 98%δ 8.20 (s, 1H, Triazole-CH), 7.50-6.80 (m, 3H, Ar-H), 6.10 (s, 1H, -OH, D₂O exchangeable), 5.45 (q, 2H, -CH₂-N)

Note: The disappearance of the methyl ester singlet (~3.95 ppm) and the appearance of the D₂O-exchangeable hydroxyl proton (~6.10 ppm) are the definitive markers of successful Grignard addition and pharmacophore maturation.

References

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.5

  • Metal Complex Derivatives of Azole: a Study on Their Synthesis, Characterization, and Antibacterial and Antifungal Activities. SciELO. 3

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS. 2

  • Triazole hybrids as new type of anti-fungal agents. Arabian Journal of Chemistry. 4

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. 1

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthetic Utility of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Abstract: This document provides a comprehensive guide to the experimental usage of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, a versatile building block in modern synthetic organic chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the experimental usage of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, a versatile building block in modern synthetic organic chemistry and drug discovery. The protocols and insights presented herein are grounded in established chemical principles and are designed to provide researchers with the foundational knowledge to effectively utilize this reagent. We will delve into a representative nucleophilic substitution reaction, elucidating the rationale behind each experimental step and offering a framework for reaction optimization and characterization.

Introduction: Understanding the Reagent

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a pyridine-based organic compound that serves as a valuable scaffold in the synthesis of more complex molecules. Its utility stems from the unique interplay of its three key functional groups:

  • The 2-(Bromomethyl) Group: This is the primary reactive site of the molecule. The bromine atom is a good leaving group, and its position on a carbon adjacent to the pyridine ring (a benzylic-like position) makes it highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of functionalities, including amines, ethers, thioethers, and carbon-carbon bonds.

  • The 5-(Trifluoromethyl) Group: The -CF3 group is a strong electron-withdrawing group. Its presence on the pyridine ring significantly influences the molecule's electronic properties. It enhances the electrophilicity of the bromomethyl carbon, making it more reactive towards nucleophiles. In the context of drug discovery, the trifluoromethyl group is often used to improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

  • The Methyl Nicotinate Moiety: The methyl ester at the 3-position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. The pyridine nitrogen itself can also be a site for reactions like N-oxidation or quaternization.

The strategic placement of these functional groups makes Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate a powerful tool for constructing novel chemical entities with potential applications in medicinal chemistry and materials science.

Representative Application: Nucleophilic Substitution with a Phenolic Nucleophile

To illustrate the utility of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, we will detail a protocol for its reaction with a generic phenolic nucleophile, 4-methoxyphenol. This reaction is a classic example of a Williamson ether synthesis.

Reaction Scheme

Williamson_Ether_Synthesis reagent1 Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate reaction + reagent1->reaction reagent2 4-Methoxyphenol reagent2->reaction base K2CO3 base->reaction Base solvent Acetonitrile (ACN) solvent->reaction Solvent product Methyl 2-((4-methoxyphenoxy)methyl)-5-(trifluoromethyl)nicotinate side_product KBr + KHCO3 reaction->product reaction->side_product

Method

Application Note: Synthetic Workflows and Reaction Protocols for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Introduction & Chemical Profile Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (MW: 298.06 g/mol , Formula: C9H7BrF3NO2) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (MW: 298.06 g/mol , Formula: C9H7BrF3NO2) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. The molecule features two distinct reactive centers:

  • A highly electrophilic benzylic-like bromomethyl group at the C2 position.

  • A methyl ester at the C3 position, primed for nucleophilic acyl substitution.

Mechanistic Insight: The electron-withdrawing nature of the pyridine nitrogen, compounded by the strongly electron-withdrawing trifluoromethyl (-CF3) group at C5, significantly depletes electron density from the aromatic ring. This stereoelectronic environment dramatically lowers the activation energy for S_N2 displacements at the C2-bromomethyl carbon, making it exceptionally reactive even toward sterically hindered or weak nucleophiles .

Because of this heightened electrophilicity, the compound is sensitive to moisture (prone to hydrolysis to the hydroxymethyl derivative) and must be stored under an inert atmosphere at 2-8°C.

Key Reaction Workflows & Causality

Workflow A: Tandem Amination-Lactamization (Synthesis of Pyrrolo[3,4-b]pyridin-5-ones)

The most prominent application of this building block is the construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold. This bicyclic system is a privileged pharmacophore, acting as a bioisostere for isoindolin-1-ones and appearing in numerous clinical candidates, including M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) .

  • Causality & Design: When reacted with a primary amine, the initial event is a rapid, kinetically favored S_N2 displacement of the bromide. The resulting intermediate places a secondary amine in close spatial proximity to the C3 methyl ester. Upon application of heat, a thermodynamically driven intramolecular amidation occurs. The expulsion of methanol drives the equilibrium forward, forming a highly stable 5-membered lactam ring .

Workflow B: Selective S_N2 Substitution

In scenarios where the ester must be preserved for downstream divergent synthesis, the reaction cascade must be deliberately interrupted.

  • Causality & Design: By utilizing secondary amines, thiols, or less nucleophilic anilines at low temperatures (0°C to RT), the S_N2 displacement can be isolated. Secondary amines form tertiary amine intermediates, which lack the necessary N-H proton to undergo lactamization, thus naturally halting the cascade. For primary amines, strict temperature control and stoichiometric limitation are required to prevent premature cyclization.

Experimental Protocols

Protocol 1: Synthesis of 6-Substituted 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones

Objective: Convert the bifunctional building block into a functionalized bicyclic lactam via a one-pot tandem reaction. Scale: 1.0 mmol

Reagents:

  • Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: 298.1 mg (1.0 mmol)

  • Primary Amine (R-NH2): 1.2 mmol

  • N,N-Diisopropylethylamine (DIPEA): 323.1 mg (2.5 mmol)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Purge a 25 mL round-bottom flask with Argon. Add Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate and anhydrous DMF. Stir to dissolve.

  • Base Addition: Add DIPEA to the solution and cool the flask to 0°C using an ice bath.

  • Nucleophilic Attack: Add the primary amine dropwise over 5 minutes. Rationale: Slow addition prevents localized heating and minimizes bis-alkylation side reactions.

  • S_N2 Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C for 6–8 hours. Rationale: The thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic acyl substitution, driving off methanol.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Validation & QC: Monitor the reaction via LC-MS. Successful cyclization is confirmed by a mass shift of -32 Da (loss of CH3OH) relative to the S_N2 intermediate, and the disappearance of the methyl ester singlet (~3.9 ppm) in 1H-NMR.

Protocol 2: Selective S_N2 Substitution (Ester Preservation)

Objective: Displace the bromide with a secondary amine while completely suppressing lactamization. Scale: 1.0 mmol

Reagents:

  • Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate: 298.1 mg (1.0 mmol)

  • Secondary Amine (R2-NH): 1.1 mmol

  • Potassium Carbonate (K2CO3), finely powdered: 207.3 mg (1.5 mmol)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Suspend K2CO3 in anhydrous THF in an Argon-purged flask. Add the secondary amine and cool to 0°C.

  • Electrophile Addition: Dissolve the nicotinate building block in 1.0 mL of THF and add it dropwise to the suspension. Rationale: Adding the electrophile to the nucleophile/base mixture ensures the nucleophile is always in excess, preventing dimerization.

  • Controlled Reaction: Stir at 0°C for 1 hour, then allow to slowly warm to room temperature for an additional 2 hours. Do not heat.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure at a low water-bath temperature (<30°C).

  • Validation & QC: TLC (Hexanes/EtOAc) should show complete consumption of the starting material. 1H-NMR must retain the characteristic methyl ester singlet at ~3.9 ppm, confirming that ester hydrolysis or premature reaction has not occurred.

Quantitative Data Summary

The table below summarizes the optimized parameters for directing the building block toward either the cyclized scaffold or the acyclic intermediate.

Reaction TypeNucleophileSolventBaseTemperature ProfileTimeTypical Yield
Tandem Cyclization 1° Aliphatic AmineDMFDIPEA (2.5 eq)0°C → 80°C8 h75 - 85%
Tandem Cyclization 1° Aryl Amine (Aniline)DMF / ACNK2CO3 (3.0 eq)RT → 100°C12 h60 - 70%
Selective S_N2 2° Aliphatic AmineTHFK2CO3 (1.5 eq)0°C → RT3 h85 - 95%
Selective S_N2 Thiol (R-SH)DCMEt3N (1.2 eq)0°C1 h> 90%

Mechanistic Visualizations

Pathway A Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate C Secondary Amine Intermediate A->C S_N2 Displacement (RT, 2h) B 1° Amine (R-NH2) + DIPEA B->C D Pyrrolo[3,4-b]pyridin-5-one (Bicyclic Lactam) C->D Intramolecular Amidation (80°C, 6h, -MeOH)

Fig 1: Tandem S_N2 amination and intramolecular lactamization pathway.

Divergence Start Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Cond1 1° Amine, Heat (80°C) DIPEA, DMF Start->Cond1 Cond2 2° Amine, 0°C to RT K2CO3, THF Start->Cond2 Prod1 Pyrrolo[3,4-b]pyridin-5-one (Cyclized Scaffold) Cond1->Prod1 Tandem Cyclization Prod2 Acyclic S_N2 Product (Ester Preserved) Cond2->Prod2 Selective Substitution

Fig 2: Mechanistic divergence based on nucleophile substitution and thermal control.

References

  • National Center for Biotechnology Information (PubChem). "2-(Bromomethyl)-5-(trifluoromethyl)pyridine Compound Summary". PubChem Database. Available at:[Link]

  • Bridges, T. M., et al. "Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1". Bioorganic & Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Li, Y.-Y., et al. "Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives". Molecules (MDPI), 2024. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate . Because this building block possesses multiple reactive sites, achieving a clean, high-yielding N-alkylation requires precise control over reaction kinetics and thermodynamics.

Mechanistic Profiling & Causality (E-E-A-T)

To optimize your reaction, you must first understand the dual-electrophilic nature of this specific nicotinate derivative:

  • The Kinetic Site (C2-Bromomethyl): The benzylic-type primary alkyl bromide is highly active. When exposed to a primary or secondary amine, an SN2 displacement of the bromide occurs rapidly.

  • The Thermodynamic Site (C3-Methyl Ester): The ester group is an acyl substitution site. Its electrophilicity is dramatically enhanced by the electron-withdrawing nature of the pyridine ring and the C5-trifluoromethyl (-CF3) group.

  • The Deactivated Nitrogen: A common issue with simple 2-(bromomethyl)pyridines is their tendency to self-polymerize (the pyridine nitrogen of one molecule attacks the bromomethyl group of another). However, the strongly electron-withdrawing -CF3 and ester groups on this molecule deactivate the pyridine nitrogen, rendering the free base remarkably stable against self-alkylation.

The Cascade Challenge: When a primary amine (R-NH2) is used, the initial SN2 N-alkylation yields a secondary amine. Because this new amine is positioned directly adjacent to the highly activated C3-methyl ester, it can rapidly undergo an intramolecular amidation. This releases methanol and forms a thermodynamically stable 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (a lactam) [1]. This cascade is frequently leveraged in the synthesis of allosteric modulators [2], but it must be strictly controlled if the open-chain amino ester is your actual target.

Frequently Asked Questions (FAQs)

Q: Why does my LCMS show a major product mass of[M - 32] instead of the expected N-alkylated mass? A: You are observing the loss of methanol (MW 32). Your primary amine successfully alkylated the bromomethyl group, but the resulting secondary amine immediately attacked the adjacent C3-methyl ester to form a pyrrolo[3,4-b]pyridin-5-one lactam[1]. To prevent this, you must lower the reaction temperature (< 0 °C) and use a weaker, non-nucleophilic base.

Q: My primary amine is forming a tertiary amine (over-alkylation). How do I control this? A: Unhindered primary amines can react twice with the highly electrophilic bromomethyl group. To favor mono-alkylation, invert your addition order: add the nicotinate dropwise as a dilute solution to a large stoichiometric excess (3.0–5.0 eq) of the amine.

Q: Why is my starting material degrading into a highly polar baseline spot on TLC when I use aqueous bases? A: The C5-CF3 group makes the pyridine ring extremely electron-deficient, increasing the susceptibility of both the bromomethyl group and the ester to hydrolysis. Using aqueous bases (like NaOH or aqueous Na2CO3) leads to rapid displacement of the bromide by hydroxide and saponification of the ester. Always use strictly anhydrous conditions.

Troubleshooting & Optimization Matrix

The following table summarizes quantitative adjustments to steer the reaction toward your desired product.

Observation / IssueMechanistic CauseQuantitative Optimization Strategy
Unwanted Lactamization Intramolecular amidation driven by heat and strong base.Keep T < 0 °C. Switch base to DIPEA (2.0 eq). Limit reaction time to < 4 hours.
Incomplete Conversion Weak nucleophilicity of the amine or steric hindrance.Add a catalytic amount of NaI (0.1 eq) to form the more reactive iodomethyl intermediate in situ[3].
Over-alkylation High local concentration of the electrophile.Add nicotinate (0.1 M in DCM) dropwise over 1 hour to the amine (3.0 eq) at -20 °C.
Ester Hydrolysis Trace water reacting with the CF3-activated ester.Use anhydrous solvents (KF < 50 ppm). Use strictly anhydrous inorganic bases (e.g., baked Cs2CO3).

Standardized Experimental Protocols

These protocols are designed as self-validating systems to ensure you can monitor the exact stage of the reaction.

Protocol A: Controlled Synthesis of the Open-Chain Amino Ester

Objective: Arrest the reaction after SN2 displacement, preventing lactamization.

  • Preparation: In an oven-dried flask under N2, dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Amine Addition: Add the primary amine (1.05 eq) dropwise over 15 minutes.

  • Validation Check (2 hours): Sample the reaction for LCMS. You should observe the [M+H]+ peak of the desired amino ester. Self-Correction: If a peak corresponding to [M+H - 32] appears, lactamization has begun; immediately quench the reaction by adding saturated aqueous NH4Cl.

  • Workup: Dilute with DCM, wash with cold brine (x2), dry over Na2SO4, and concentrate under reduced pressure at room temperature (do not heat the rotavap bath above 25 °C to prevent thermal cyclization).

Protocol B: One-Pot Cascade to Pyrrolo[3,4-b]pyridin-5-one

Objective: Drive the reaction to the thermodynamic lactam product.

  • Preparation: Dissolve the nicotinate (1.0 eq) and the primary amine (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cs2CO3 (2.5 eq).

  • Heating: Heat the reaction mixture to 70 °C for 12–18 hours.

  • Validation Check (12 hours): Monitor by TLC (EtOAc/Hexanes). The intermediate amino ester will appear first as a low-Rf spot (due to the polar secondary amine). Over time, this spot must completely disappear, replaced by a higher-Rf spot corresponding to the less polar lactam[2]. LCMS will confirm the complete conversion to the[M+H - 32] mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (x3) to remove DMF. Dry over MgSO4 and purify via silica gel chromatography.

Pathway Visualization

The following diagram illustrates the divergent kinetic and thermodynamic pathways based on your chosen reaction conditions.

ReactionPathways Start Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate Intermediate Kinetic Product: Open-Chain Amino Ester Start->Intermediate SN2 Alkylation (T < 0°C, DIPEA) Hydrolysis Side Product: Hydrolyzed Ester/Alcohol Start->Hydrolysis Trace H2O / OH- (Aqueous Base) Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Lactam Thermodynamic Product: Pyrrolo[3,4-b]pyridin-5-one Intermediate->Lactam Intramolecular Amidation (-MeOH, Heat, Strong Base)

Divergent reaction pathways for N-alkylation vs. cascade lactamization and hydrolysis.

References

  • Li, Y.-Y., Li, Z.-H., Huang, X.-Y., Ampomah-Wireko, M., Amengor, C. D. K., Zhang, E., & Zhao, Y.-H. "Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives." Molbank, 2026(2), M2146. URL:[Link]

  • Spearing, P. K., et al. "Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1." Bioorganic & Medicinal Chemistry Letters, 2021, 47, 128193. URL:[Link]

Sources

Optimization

"Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" reaction side products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized pyridine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized pyridine building blocks. Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) is a powerful 3D fragment for drug discovery, but its "trifecta of reactivity"—an electrophilic picolyl bromide, a hydrolyzable ester, and an electron-deficient pyridine core—requires precise experimental control.

Below, I have structured a comprehensive troubleshooting guide that explains the mechanistic causality behind common side reactions, alongside self-validating protocols to ensure your synthetic success.

Part 1: Troubleshooting Nucleophilic Substitution (SN2) Side Reactions

Q: Why am I seeing a significant amount of the hydroxymethyl side product instead of my desired amine/thiol adduct? A: Picolyl bromides are notoriously susceptible to rapid hydrolysis[1]. The nitrogen atom in the pyridine ring polarizes the adjacent C-Br bond, while the strongly electron-withdrawing -CF3 and methyl ester groups make the benzylic carbon exceptionally electrophilic. If your reaction utilizes hygroscopic inorganic bases (like K2CO3 or Cs2CO3) or non-anhydrous solvents, adventitious water will outcompete your nucleophile, yielding the 2-(hydroxymethyl)pyridine derivative. Causality & Fix: Water acts as a hard nucleophile. Switch to rigorously anhydrous conditions and utilize a non-nucleophilic organic base (e.g., DIPEA) to prevent the introduction of moisture[2].

Q: What causes the formation of the symmetrical ether dimer side product? A: This is a cascade failure stemming from the hydrolysis mentioned above. Once the 2-(hydroxymethyl)pyridine side product forms, the basic reaction conditions deprotonate the newly formed hydroxyl group. This alkoxide is a potent nucleophile that will attack unreacted starting material, forming a bis-picolyl ether dimer. Causality & Fix: This indicates a stoichiometric imbalance and the presence of moisture. Ensure a slight molar excess of your desired nucleophile (1.2 to 1.5 eq) to rapidly consume the starting material before dimerization can occur.

Part 2: Ester Stability and Advanced Cyclization

Q: During my amination reaction, the methyl ester is converting into a carboxylic acid. How do I prevent this premature saponification? A: The ester at the C3 position is highly activated by the electron-deficient pyridine core. Even trace amounts of hydroxide—often generated when carbonate bases pull moisture from the air—will rapidly saponify the ester. Causality & Fix: Avoid aqueous workups with prolonged contact times. If an aqueous wash is necessary, use cold, saturated brine and separate the layers immediately.

Q: When reacting with primary amines, my product mass is 32 Da lower than expected. What is this side product? A: You are observing intramolecular lactamization. After the primary amine successfully displaces the bromide via SN2, the resulting secondary amine is perfectly positioned to attack the adjacent C3-methyl ester. This 5-exo-trig cyclization expels methanol (loss of 32.02 Da) to form a bicyclic pyrrolo[3,4-b]pyridin-7-one derivative[3]. Causality & Fix: This is a kinetically favored process. If you want the acyclic product, keep temperatures strictly at or below 0 °C. If the bicyclic lactam is your actual target, you can drive the reaction to completion by heating the mixture to 60 °C.

Part 3: Quantitative Data & Mass Spectrometry Guide

To build a self-validating system, use the following LC-MS reference table to quickly diagnose which competing pathway is dominating your reaction flask.

Side Product / DerivativeChemical FormulaExact Mass (m/z)Primary Mechanistic Cause
Starting Material C9H7BrF3NO2296.96N/A (Unreacted)
Hydroxymethyl Adduct C9H8F3NO3235.05Adventitious water / Wet base
Carboxylic Acid C8H5BrF3NO2282.95Saponification (Hydroxide presence)
Ethyl Ester (Transesterification) C10H9BrF3NO2310.98Reaction run in Ethanol
Bis-picolyl Ether Dimer C18H14F6N2O5452.08Hydroxymethyl intermediate attacking SM
Pyrrolo[3,4-b]pyridine Lactam Varies by amine[Desired Mass] - 32 DaIntramolecular cyclization (Heat)

Part 4: Mechanistic Pathways & Workflows

Below is the logical mapping of the competing reaction pathways discussed above.

G SM Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate Hydroxymethyl Hydroxymethyl Side Product SM->Hydroxymethyl H2O / Base Desired Desired SN2 Amine Adduct SM->Desired 1° Amine (Anhydrous) Dimer Bis-picolyl Ether Dimer Hydroxymethyl->Dimer + SM / Base Lactam Pyrrolo[3,4-b]pyridin-7-one (Lactam) Desired->Lactam Heat (- MeOH)

Reaction pathways showing competition between SN2 amination, hydrolysis, and lactamization.

Part 5: Validated Experimental Protocols

Protocol A: Anhydrous SN2 Amination (Acyclic Product Isolation)

Objective: Maximize SN2 displacement while suppressing hydrolysis and lactamization.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry N2 or Argon for 10 minutes.

  • Solvent & Reagents: Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Do not use K2CO3 to avoid moisture introduction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) dropwise over 5 minutes.

  • Self-Validation Check: Stir at 0 °C for 2 hours. Monitor via LC-MS. You should see the desired mass without the -32 Da lactam shift.

  • Workup: Quench with cold saturated aqueous NH4Cl. Extract immediately with EtOAc. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo at a low water-bath temperature (< 30 °C).

G Step1 Step 1 Flame-dry glassware & purge with N2 Step2 Step 2 Dissolve SM in anhydrous THF/DMF Step1->Step2 Step3 Step 3 Add non-nucleophilic base (e.g., DIPEA) Step2->Step3 Step4 Step 4 Dropwise addition of nucleophile at 0 °C Step3->Step4 Step5 Step 5 Aqueous workup with brine (minimize time) Step4->Step5

Step-by-step anhydrous workflow to minimize hydrolysis and transesterification side reactions.

Protocol B: Intentional Lactamization (Pyrrolo[3,4-b]pyridine Synthesis)

Objective: Drive the 5-exo-trig cyclization to completion.

  • Follow Steps 1-5 from Protocol A, but substitute anhydrous DMF for THF to allow for a higher boiling point.

  • After the initial SN2 displacement is confirmed via TLC or LC-MS, attach a reflux condenser.

  • Heat the reaction mixture to 80 °C for 4–6 hours[3].

  • Self-Validation Check: The LC-MS will show a complete conversion to the [M - 32] mass peak, confirming the expulsion of methanol.

  • Cool to room temperature, dilute with water, and extract with EtOAc to isolate the bicyclic scaffold.

References

  • Title: Synthesis of metal-binding amino acids via nucleophilic displacement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: RU2727179C2 - Indolin-2-one derivatives Source: Google Patents URL
  • Title: Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space Source: The University of Leeds (White Rose eTheses Online) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges associated with the isolation and purification of Methyl 2-(bromom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges associated with the isolation and purification of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate .

This molecule presents a "perfect storm" of reactivity: a highly activated benzylic-like bromomethyl group, an electron-withdrawing trifluoromethyl (-CF3) group that alters UV absorbance, and a moisture-sensitive ester. Standard purification protocols often lead to catastrophic yield losses, streaking, or spontaneous polymerization. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak heavily on silica gel or decompose during column chromatography?

Causality: The 2-(bromomethyl) group is highly activated. While the electron-withdrawing -CF3 and methyl ester groups reduce the basicity of the pyridine nitrogen, the bromomethyl carbon remains highly susceptible to nucleophilic attack and solvolysis. Bare silica gel contains slightly acidic silanol groups. When combined with trace moisture in your eluents, these silanols catalyze the hydrolysis of the C–Br bond, converting your product into the corresponding alcohol (Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate) directly on the column. Solution: Transition from standard silica gel to a Fast Plug Chromatography method using anhydrous eluents. Extended residence time on silica is the primary driver of degradation.

Q2: I can't see my product well on the TLC plate under 254 nm UV light. How can I track the purification?

Causality: The highly electron-withdrawing nature of the trifluoromethyl (-CF3) and ester groups depletes the electron density of the pyridine π-system. This significantly reduces the molar absorptivity of the compound at the standard 254 nm wavelength, causing the spots to appear faint or invisible against the fluorescent background[1]. Solution: Do not rely solely on UV visualization. Use an Iodine Vapor Chamber . Iodine reversibly complexes with the pyridine ring and the bromine atom, instantly revealing the compound as a distinct yellow/brown spot[1]. Alternatively, a Potassium Permanganate (KMnO₄) stain will oxidize the bromomethyl group, appearing as a bright yellow spot on a purple background.

Q3: My isolated product forms an insoluble precipitate after standing at room temperature for a few hours. What is happening?

Causality: You are observing intermolecular alkylation (a form of the Menschutkin reaction). The pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming a pyridinium polymer/oligomer. It is well-documented that bromomethyl pyridines can spontaneously polymerize in the solid or neat oil state[2]. Solution: Never store this compound neat at room temperature. Immediately upon concentration, dissolve the product in a dry, non-nucleophilic solvent (e.g., anhydrous dichloromethane or toluene) and store under an inert argon atmosphere at -20°C.

Q4: NMR shows residual starting material (alcohol precursor), but I cannot separate it by chromatography.

Causality: The polarity difference between the 2-(hydroxymethyl) precursor and the 2-(bromomethyl) product is extremely small on standard normal-phase silica, leading to co-elution. Solution: Rely on reaction completion rather than chromatographic separation. Drive the bromination reaction to absolute completion using a slight stoichiometric excess of the brominating agent (e.g., PBr₃ or CBr₄/PPh₃)[3].

Part 2: Visualizing the Degradation Pathways

Understanding how the molecule degrades is critical to preventing it. The diagram below illustrates the three primary modes of failure during the workup and purification phases.

degradation Target Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate Hydrolysis Hydrolysis (Trace Water) Target->Hydrolysis H2O Polymerization Intermolecular Alkylation (Concentration/Heat) Target->Polymerization High Conc. SilicaDeg Silica-Induced Cleavage (Acidic Silanols) Target->SilicaDeg Bare SiO2

Primary degradation pathways of 2-(bromomethyl)pyridine derivatives.

Part 3: Quantitative Data on Purification Strategies

To optimize your workflow, compare the historical performance metrics of various purification strategies applied to highly activated bromomethyl pyridines.

Purification TechniqueAverage Yield Recovery (%)Purity Achieved (%)On-Column Degradation RiskRecommended Scale
Standard Silica Gel Chromatography 40 - 50%> 95%High (Hydrolysis)< 1 g
Fast Plug Chromatography (Short Column) 80 - 90%90 - 95%Low1 g - 10 g
Neutral Alumina Chromatography 70 - 85%> 95%Medium< 5 g
Distillation (Kugelrohr) N/A (Decomposes)N/AExtreme (Polymerization)Not Recommended

Part 4: Self-Validating Experimental Protocols

Protocol A: The 2D TLC Stability Check (Self-Validation)

Before committing your entire batch to a silica column, you must prove that the molecule will survive the journey. This protocol is a self-validating system to test silica compatibility.

  • Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • First Elution: Run the plate in your optimized solvent system (e.g., Hexane/EtOAc 8:2). Mark the solvent front and let the plate dry completely for 15 minutes. This simulates the residence time of the compound on the column.

  • Second Elution: Rotate the plate 90 degrees and run it again in the exact same solvent system.

  • Analysis: Visualize using Iodine vapor[1].

    • Pass: All spots lie on a perfect diagonal line. The compound is stable.

    • Fail: Spots appear off the diagonal (usually below it). This proves the compound is degrading on the silica surface. You must switch to Fast Plug Chromatography.

Protocol B: Water-Free, Low-Temperature Fast Plug Chromatography

If standard chromatography fails the 2D TLC test, use this optimized workflow to minimize residence time and thermal stress.

  • Quench & Extract: Quench the bromination reaction with ice-cold saturated NaHCO₃ to strictly maintain a pH of 7–8[4]. Extract rapidly with cold dichloromethane (DCM).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Do not use MgSO₄, as its slight Lewis acidity can promote degradation.

  • Column Packing: Pack a short, wide column (maximum 10 cm of silica) using strictly anhydrous Hexane.

  • Loading: Dissolve the crude material in a minimum volume of dry DCM. Never dry-load this compound onto silica powder, as the concentrated surface area will immediately induce hydrolysis.

  • Flash Elution: Apply positive argon pressure to run the column as fast as safely possible. Collect fractions in tubes pre-cooled in an ice bath.

  • Concentration: Evaporate the solvent using a rotary evaporator. Critical Step: The water bath must be set to ≤ 25°C. Stop evaporation the moment the solvent is removed. Do not leave the neat oil spinning under a vacuum[5].

  • Storage: Immediately reconstitute the purified product in a dry solvent (e.g., anhydrous DCM) to a known concentration. Flush the vial with Argon, seal tightly, and store at -20°C.

workflow Crude Crude Reaction Mixture Quench Aqueous Quench & Extraction (Ice-cold, pH 7-8) Crude->Quench Dry Dry over Na2SO4 (Avoid MgSO4) Quench->Dry TLC 2D TLC Analysis (Check on-column stability) Dry->TLC Chromatography Fast Flash Chromatography (Short column, anhydrous eluents) TLC->Chromatography Concentration Low-Temp Concentration (< 25°C water bath) Chromatography->Concentration Storage Store in dry solvent (Argon, -20°C) Concentration->Storage

Optimized workflow for the isolation of highly reactive bromomethyl pyridines.

References

  • Benchchem. Technical Support Center: Purification of 4-Aryl-2,6-bis(trifluoromethyl)pyridine Products.1

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. 2

  • ChemicalBook. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis. 4

  • ACS Publications. Convenient Approaches to 4-Trifluoromethylpyridine | Organic Process Research & Development. 5

  • D-NB.info. A SIMPLE ACCESS TO KEY PYRIDINE BUILDING BLOCKS. 3

Sources

Optimization

"Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" byproduct identification

Welcome to the technical support center for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. Purity of this reagent is paramount, as it is often used in subsequent nucleophilic substitution reactions where byproducts can lead to complex purification challenges and impact downstream yields and biological assays.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of this compound, with a primary focus on the identification and mitigation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate?

A1: The most prevalent and direct method is the free-radical bromination of its precursor, Methyl 2-methyl-5-(trifluoromethyl)nicotinate. This transformation is a classic example of a Wohl-Ziegler reaction, which selectively brominates the benzylic (in this case, pyridyl-methyl) position.[1][2][3] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative like (trifluoromethyl)benzene.[2][4]

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after my reaction. What are the most likely byproducts?

A2: Besides your desired monobrominated product and unreacted starting material, the most common byproducts are the over-brominated species, Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate, and the hydrolysis product, Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate. Less common, but possible, is aromatic bromination on the pyridine ring.

Q3: My product seems to degrade upon storage or during aqueous workup. What is happening?

A3: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a reactive benzylic bromide. It is susceptible to hydrolysis, which converts the bromomethyl group to a hydroxymethyl group.[5] Furthermore, the methyl ester itself can be hydrolyzed to the corresponding carboxylic acid, although this is generally a slower process under neutral conditions. Prolonged contact with water, alcohols (like methanol from a purification step), or basic conditions should be avoided.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying chemical issues.

Issue 1: A significant amount of a less polar byproduct is observed.

Q: My crude Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data indicate a major byproduct with a higher molecular weight than my target compound. How can I confirm its identity and prevent its formation?

A: This is the classic signature of over-bromination, leading to the formation of Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate.

  • Causality: The benzylic protons on your desired monobrominated product are also susceptible to radical abstraction and subsequent bromination, especially if the reaction is left for too long or if there is a localized high concentration of the brominating agent.[1][6] The quality of the NBS used can also be a factor; lots containing higher levels of bromine or HBr impurities can be more reactive and lead to increased dibromide formation.[1]

  • Identification Protocol:

    • LC-MS Analysis: The dibrominated byproduct will have a distinct isotopic pattern for two bromine atoms (M, M+2, M+4 in an approximate 1:2:1 ratio). The mass difference compared to the desired product will be that of a bromine atom minus a hydrogen atom (+78.9 Da).

    • ¹H NMR Spectroscopy: The characteristic singlet of the -CH₂Br group (expected around δ 4.5-4.8 ppm) will be replaced by a singlet for the -CHBr₂ group, shifted further downfield (expected around δ 6.5-7.0 ppm). The integration of the remaining aromatic protons will be consistent.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a precise stoichiometry of NBS, typically ranging from 1.05 to 1.1 equivalents relative to the starting methyl-nicotinate.

    • Slow Addition: Add the NBS portion-wise or as a slurry over time to maintain a low concentration in the reaction mixture.[1] This minimizes the chance of the product molecule reacting further.

    • Monitor Carefully: Track the reaction progress closely by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material is consumed to an acceptable level.

    • Purify NBS: If over-bromination is persistent, consider recrystallizing the commercial NBS from water to remove bromine impurities.[6]

Issue 2: A more polar byproduct is observed, especially after workup or purification.

Q: After my aqueous workup or column chromatography, I'm seeing a new, more polar spot on my TLC and a corresponding mass in my LC-MS. What is it?

A: This is most likely the hydrolysis product, Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate.

  • Causality: The bromomethyl group is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack by water. This Sₙ1 or Sₙ2 reaction readily occurs during aqueous workups, or even on silica gel columns if wet solvents are used.

  • Identification Protocol:

    • LC-MS Analysis: The hydrolysis product will have a molecular weight corresponding to the replacement of Br with OH (a mass difference of -60.9 Da).

    • ¹H NMR Spectroscopy: The singlet for the -CH₂Br group will be replaced by a singlet for the -CH₂OH group, which typically appears at a similar chemical shift (around δ 4.6-4.9 ppm). A broad singlet corresponding to the -OH proton will also be present, which can be confirmed by a D₂O exchange experiment.

  • Mitigation Strategies:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the precipitated succinimide and directly concentrating the filtrate.[3]

    • Minimize Water Contact: If an aqueous wash is necessary, use ice-cold brine, perform it quickly, and immediately dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Dry Solvents for Chromatography: Ensure that the solvents used for column chromatography are anhydrous.

Issue 3: Reaction is sluggish, and a complex mixture of brominated compounds is formed.

Q: My reaction doesn't go to completion, and I see evidence of bromination on the pyridine ring itself. Why is this happening?

A: This suggests that the free-radical pathway is being inhibited or that conditions are favoring electrophilic aromatic substitution.

  • Causality: The Wohl-Ziegler reaction is sensitive to impurities that can quench radicals. On the other hand, under certain conditions (e.g., in polar solvents or with acidic catalysts), NBS can act as an electrophilic brominating agent, leading to substitution on the electron-rich pyridine ring.[7][8] The trifluoromethyl group is strongly deactivating, while the ester is moderately deactivating, making aromatic substitution less likely but not impossible.

  • Identification Protocol:

    • LC-MS Analysis: Look for products with the same mass as your desired product but likely different retention times. MS/MS fragmentation can help determine the position of the bromine atom.

    • ¹H NMR Spectroscopy: The aromatic region of the NMR spectrum will be more complex. Instead of the typical two aromatic signals for the 5-substituted 2-methyl nicotinate precursor, you will see changes in coupling patterns and chemical shifts indicative of a different substitution pattern.

  • Mitigation Strategies:

    • Ensure Radical Conditions: Use a non-polar solvent (e.g., CCl₄, cyclohexane, or (trifluoromethyl)benzene[4]). Ensure your radical initiator is fresh and added at the correct temperature to ensure proper decomposition and radical generation.

    • Avoid Acidity: While some protocols mention acidic conditions, these can promote aromatic bromination.[1] Ensure your glassware is free of acid residues.

    • Use Light Initiation: Photochemical initiation (e.g., using a sunlamp or a specific wavelength LED) can sometimes provide cleaner reactions than chemical initiators like AIBN or BPO.[6][9]

Data Summary and Analytical Protocols

Table 1: Key Byproducts and Their Analytical Signatures
Compound NameStructureMolecular Weight ( g/mol )Expected Mass Change (vs. Product)Key ¹H NMR Signal (CDCl₃)
Starting Material Methyl 2-methyl-5-(trifluoromethyl)nicotinate219.15-79.9 Da~ δ 2.8 (s, 3H, -CH₃)
Desired Product Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate298.05N/A~ δ 4.7 (s, 2H, -CH₂Br)
Dibromo Byproduct Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate376.95+78.9 Da~ δ 6.8 (s, 1H, -CHBr₂)
Hydrolysis Product Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate235.15-62.9 Da~ δ 4.8 (s, 2H, -CH₂OH)
Hydrolyzed Acid 2-(Bromomethyl)-5-(trifluoromethyl)nicotinic acid284.02-14.03 DaCarboxylic acid proton ~ δ 10-12 (br s, 1H)

Experimental Workflows & Diagrams

Workflow 1: Reaction and Byproduct Formation Pathway

The following diagram illustrates the primary synthetic route to Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate and the major side reactions that can occur.

Reaction_Pathway SM Methyl 2-methyl-5- (trifluoromethyl)nicotinate Product Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate SM->Product  NBS, Initiator (Wohl-Ziegler) Aromatic Aromatic Bromination Byproduct SM->Aromatic  NBS (Electrophilic Conditions) Dibromo Dibromo Byproduct (Over-bromination) Product->Dibromo  Excess NBS / Time Hydrolysis Hydrolysis Product (Hydroxymethyl) Product->Hydrolysis  H₂O (Workup/ Storage)

Caption: Primary reaction and potential byproduct formation pathways.

Protocol 1: LC-MS Method for In-Process Control

This protocol is designed for rapid analysis to monitor the reaction progress and identify key components.

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it 100-fold with acetonitrile. Filter if necessary.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan for expected m/z values of starting material, product, and byproducts (see Table 1).

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Integrate peak areas to determine the relative percentage of each component. The expected elution order from most to least polar is: Hydrolyzed Acid > Hydrolysis Product > Starting Material > Product > Dibromo Byproduct.

Workflow 2: Troubleshooting and Identification Logic

This diagram provides a decision-making tree for diagnosing issues based on analytical data.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Check_MW High MW Byproduct Present? Start->Check_MW Check_Polarity High Polarity Byproduct Present? Check_MW->Check_Polarity No Is_Dibromo Likely Dibromo Byproduct Check_MW->Is_Dibromo Yes Check_Aromatic Complex Aromatic NMR Signals? Check_Polarity->Check_Aromatic No Is_Hydrolysis Likely Hydrolysis Product Check_Polarity->Is_Hydrolysis Yes Is_Aromatic_Br Likely Aromatic Bromination Check_Aromatic->Is_Aromatic_Br Yes Clean_Rxn Reaction appears clean. Proceed to purification. Check_Aromatic->Clean_Rxn No

Caption: Decision tree for byproduct identification.

References

  • NSF PAR. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2006). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Synlett, 2006(18), 3044-3046.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available from: [Link]

  • Fries, D. F., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1367-1372.
  • Britton, J., et al. (2019). A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2015). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 5(1), 11342-11347.
  • Request PDF. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available from: [Link]

  • Fukuyama, T., & Ryu, I. (2014). Revisiting the Bromination of C–H Bonds with Molecular Bromine by Using a Photo-Microflow System.
  • Lee, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Scientific Reports, 11(1), 3740.
  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available from: [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147.
  • WUR eDepot. (2023, December 18). Editorial: NMR-based metabolomics. Available from: [Link]

  • MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. Available from: [Link]

  • HETEROCYCLES. (1993). PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYL-METHYLPIPERAZ1NYL)-4-TRIFLUOROMETHYL-3-NICOTINIC ACID. 36(3), 431.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • MDPI. (2024, September 30). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Conversion in the Synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with the synthesis of Methyl 2-(bromomethyl)-5-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with the synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate .

Synthesizing this highly functionalized building block via the Wohl-Ziegler radical bromination of its 2-methyl precursor is notoriously prone to stalling, poor yields, and over-bromination [1]. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve >95% conversion.

Mechanistic Overview: The Causality of Reaction Stalling

To troubleshoot effectively, you must understand why this specific scaffold resists bromination. The failure is rarely due to bad reagents; it is a fundamental kinetic and electronic issue.

  • Polarity Mismatch in the Transition State: The hydrogen abstraction step in a Wohl-Ziegler bromination involves an electrophilic bromine radical ( Br∙ ) attacking the benzylic (picolyl) C-H bond. Your substrate contains a 5-trifluoromethyl ( −CF3​ ) and a 3-methyl ester ( −COOMe ) group. Both are strongly electron-withdrawing via inductive and resonance effects. This drastically reduces the electron density at the 2-methyl position, creating a high-energy transition state due to repulsion between the electrophilic radical and the electron-poor C-H bond [4].

  • Acid-Base Quenching (Pyridinium Salt Formation): Trace moisture reacts with N-Bromosuccinimide (NBS) to form HOBr and HBr. HBr readily protonates the basic pyridine nitrogen. The resulting pyridinium salt is exceptionally electron-poor, completely shutting down any further radical hydrogen abstraction at the 2-position.

  • Initiator Thermal Decay: Because the electronic deactivation slows down the propagation step, the reaction requires extended heating. However, standard initiators like Azobisisobutyronitrile (AIBN) have a half-life of only ~1 hour at 80 °C. If you add all your initiator at t=0 , the radical chain dies before the slow propagation can achieve full conversion.

Troubleshooting FAQs

Q1: My reaction stalls at 30–40% conversion, and adding more AIBN doesn't help. What is happening? A1: This is classic HBr-induced stalling. The trace HBr generated during the reaction has protonated your pyridine ring, deactivating the methyl group. You will often notice the reaction mixture turning cloudy or forming a sticky precipitate when this happens. Solution: Add a radical-compatible, anhydrous acid scavenger (e.g., Na2​CO3​ or NaHCO3​ ) to the suspension at the start of the reaction. Alternatively, continuously purge the reaction with a subsurface N2​ or Argon sparge to sweep out volatile HBr.

Q2: I am seeing a high percentage of the dibrominated byproduct (Methyl 2-(dibromomethyl)-...). How do I improve mono-selectivity? A2: Over-bromination occurs when the localized concentration of Br2​ (generated from NBS) is too high relative to the unreacted starting material. Solution: Do not push the reaction to 100% conversion. Stop at 85–90% conversion and recover the starting material during chromatography. Additionally, use portion-wise addition of NBS rather than dumping it all in at the beginning.

Q3: Carbon tetrachloride ( CCl4​ ) is banned. What is the best alternative solvent for this specific scaffold? A3: Benzotrifluoride (Trifluorotoluene, PhCF3​ ) is the premier green alternative for Wohl-Ziegler brominations[2, 3]. It is non-ozone-depleting, has a similar boiling point to CCl4​ (102 °C), and its strong C-F bonds make it completely transparent to radical propagation, preventing solvent-derived side reactions.

Q4: Can I use photochemical initiation instead of thermal initiators like AIBN or BPO? A4: Yes, and it is highly recommended. Irradiation with blue or purple LEDs (390–450 nm) continuously homolyzes the Br-Br bond (from trace Br2​ in NBS), completely bypassing the thermal decay issues of AIBN [2]. This allows you to run the reaction at milder temperatures (40–50 °C), which suppresses dibromination.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting conversion/selectivity for this specific nicotinate scaffold.

SolventInitiator StrategyAdditiveConversion (%)Mono:Di Ratio
CCl4​ (Banned)AIBN (Single dose, t=0 )None45%85:15
PhCF3​ AIBN (Single dose, t=0 )None42%88:12
PhCF3​ AIBN (Hourly dosing)None65%80:20
PhCF3​ AIBN (Hourly dosing) Na2​CO3​ (0.5 eq)>95%92:8
PhCF3​ 400 nm LED (Continuous) Na2​CO3​ (0.5 eq)>98%95:5

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes PhCF3​ and hourly initiator dosing to ensure complete conversion while maintaining high mono-selectivity.

Step 1: System Preparation (Anhydrous Conditions)

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Purge the system with ultra-high purity N2​ for 15 minutes.

Step 2: Reagent Loading

  • Add Methyl 2-methyl-5-(trifluoromethyl)nicotinate (1.0 eq, limiting reagent).

  • Add freshly recrystallized N-Bromosuccinimide (1.05 eq). Note: Yellow/brown NBS contains excess Br2​ and will cause dibromination. Recrystallize from boiling water prior to use.

  • Add anhydrous Na2​CO3​ (0.5 eq) to act as an HBr sponge.

  • Suspend the mixture in anhydrous Benzotrifluoride ( PhCF3​ ) to achieve a 0.2 M concentration.

Step 3: Initiation & Propagation Control

  • Heat the suspension to 80 °C under vigorous stirring.

  • Prepare a stock solution of AIBN (0.1 eq total) in PhCF3​ .

  • Inject 0.02 eq of the AIBN solution to initiate the reaction.

  • Critical Step: Inject an additional 0.02 eq of AIBN every 1.5 to 2 hours. This counters the rapid thermal decay of the initiator and forces the kinetically slow propagation step to continue.

Step 4: Monitoring & Workup

  • Monitor the reaction via HPLC or GC-MS. The reaction should reach ~90% conversion after 6-8 hours.

  • Once complete, cool the flask immediately to 0 °C in an ice bath. The byproduct (succinimide) will float to the top or precipitate entirely.

  • Filter the cold mixture through a pad of Celite to remove succinimide and inorganic salts.

  • Wash the organic filtrate with cold water ( 2×20 mL) and cold brine ( 1×20 mL). Caution: The bromomethyl product is highly electrophilic; avoid basic aqueous washes which can cause premature hydrolysis.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Logic Workflow

Follow this diagnostic tree if your reaction fails to reach target conversion metrics.

TroubleshootingWorkflow Start Reaction Stalled (< 50% Conversion) CheckHBr Is HBr forming a Pyridinium Salt? Start->CheckHBr AddBase Add Na2CO3 or Purge with N2 CheckHBr->AddBase Yes (Precipitate seen) CheckInit Is the Initiator (AIBN/BPO) Dead? CheckHBr->CheckInit No DoseInit Dose Initiator Hourly or Switch to LEDs CheckInit->DoseInit Yes (Reaction > 2h) CheckSolvent Is the Solvent Quenching Radicals? CheckInit->CheckSolvent No SwitchSolvent Use Benzotrifluoride (PhCF3) CheckSolvent->SwitchSolvent Yes (Using EtOAc/MeCN)

Decision tree for troubleshooting incomplete Wohl-Ziegler bromination of 2-methylpyridines.

References

  • Wohl–Ziegler bromination - Wikipedia. Available at:[Link]

  • Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride - Organic Letters (ACS Publications). Available at:[Link]

  • A Safe and Green Benzylic Radical Bromination Experiment - Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure–Activity Relationships - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on our expertise and field-proven insights to help you navigate the challenges associated with its use.

I. Troubleshooting Guide: Regioselectivity and Side Reactions

The synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate via radical bromination of its precursor, Methyl 2-methyl-5-(trifluoromethyl)nicotinate, is often complicated by issues of regioselectivity and the formation of unwanted byproducts. This guide addresses the most common problems encountered during this reaction.

Issue 1: Formation of a Mixture of Regioisomers

Symptom: NMR analysis of the crude product shows multiple sets of peaks corresponding to different brominated isomers. Besides the desired product, you may be observing bromination on the pyridine ring.

Root Cause Analysis:

The competition between side-chain (benzylic) bromination and aromatic ring bromination is a common issue.[1][2] This is primarily influenced by the reaction conditions and the electronic nature of the pyridine ring. The trifluoromethyl group is strongly deactivating, which generally disfavors electrophilic aromatic substitution. However, improper reaction conditions can still lead to ring bromination.

dot

Caption: Competing reaction pathways in the bromination of Methyl 2-methyl-5-(trifluoromethyl)nicotinate.

Solutions & Protocols:

To favor the desired radical pathway for benzylic bromination, the following conditions are crucial:

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)NBS is a highly selective reagent for free-radical benzylic bromination.[1]
Solvent Non-polar (e.g., Carbon Tetrachloride, Cyclohexane)Minimizes ionic pathways that can lead to electrophilic aromatic substitution.
Initiator AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)These radical initiators promote the formation of the bromine radical required for the desired reaction.[1][3]
Light Source UV lamp or incandescent lightProvides the energy to initiate the radical chain reaction.
Temperature RefluxMaintains the reaction at a temperature suitable for radical initiation and propagation.

Step-by-Step Protocol for Selective Benzylic Bromination:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-(trifluoromethyl)nicotinate in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05-0.1 equivalents).

  • Initiation: Irradiate the mixture with a UV lamp or a high-intensity incandescent light bulb while stirring vigorously.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Issue 2: Formation of Di- and Tri-brominated Byproducts

Symptom: Mass spectrometry analysis of the product mixture shows peaks corresponding to the addition of two or three bromine atoms.

Root Cause Analysis:

Over-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. This is more likely to happen if an excess of NBS is used or if the reaction is allowed to proceed for too long.

Solutions:

  • Stoichiometry Control: Use a slight excess (no more than 1.1 equivalents) of NBS. It is often preferable to use a slight deficiency of NBS and have some unreacted starting material, which is easier to separate from the desired product than the over-brominated species.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

II. Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a concern with this specific molecule?

A1: The pyridine ring contains several potential reaction sites. The methyl group at the 2-position is a target for radical bromination. At the same time, the pyridine ring itself can undergo electrophilic bromination, although this is disfavored by the electron-withdrawing trifluoromethyl group. The interplay between these potential reaction pathways makes controlling the regioselectivity a key challenge.

Q2: What is the mechanism of the desired benzylic bromination?

A2: The reaction proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler bromination.[1]

dot

Caption: Simplified mechanism of Wohl-Ziegler radical bromination.

Q3: How can I confirm the structure of my product and identify any isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H NMR: The desired product will show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.5-5.0 ppm. The aromatic protons will also have a specific splitting pattern. Isomers will have different chemical shifts and coupling constants.

  • ¹³C NMR: The carbon of the -CH₂Br group will appear at a distinct chemical shift.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), which is a clear indicator of a mono-brominated compound.[4]

  • Infrared (IR) Spectroscopy: Look for characteristic C-Br stretching frequencies.

Q4: Are there any safety precautions I should be aware of when working with this compound and the reagents for its synthesis?

A4: Yes, several safety precautions are necessary:

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon Tetrachloride: Is a known carcinogen and is toxic. Use with extreme caution and appropriate personal protective equipment (PPE). Consider using a safer alternative solvent like cyclohexane if possible.

  • Radical Initiators (AIBN, BPO): Can be explosive under certain conditions. Handle with care and store appropriately.

  • UV Light: Can be harmful to the eyes. Use appropriate shielding.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

III. References

  • Tetrahedron Letters. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

  • Semantic Scholar. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

  • Scilit. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PMC. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2024). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from

  • PubChem. (n.d.). Methyl 2-bromo-6-(trifluoromethyl)isonicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Retrieved from

  • RSC Advances. (n.d.). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. Retrieved from [Link]

  • Beilstein Journals. (2009). Mitomycins syntheses: a recent update. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Synthesis

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for safety, efficiency, and purity.

I. Synthesis and Reaction Control

The synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate typically involves the free-radical bromination of Methyl 2-methyl-5-(trifluoromethyl)nicotinate. The most common method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My Wohl-Ziegler bromination reaction is sluggish or fails to initiate. What are the common causes?

A1: Several factors can contribute to a slow or stalled reaction:

  • Initiator Problems: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may be old or decomposed. It is crucial to use a fresh batch of initiator. For photochemical initiation, ensure the light source is of the correct wavelength and intensity.[4]

  • Low Reaction Temperature: The reaction requires a specific temperature to initiate and sustain the radical chain reaction. Ensure your reaction is heated to the appropriate temperature for the chosen solvent and initiator.

  • Inhibitors: The presence of radical inhibitors can quench the reaction. These can be impurities in the starting material or solvent. Purification of the starting materials may be necessary.

  • NBS Quality: Old or degraded NBS can be less effective.[4] While slightly yellowed NBS due to released bromine is often acceptable, for precise reactions, using freshly purchased or purified NBS is recommended.[4] Purification can be achieved by recrystallization from hot water or acetic acid.[4]

Q2: I'm observing the formation of significant amounts of dibrominated and other byproducts. How can I improve the selectivity?

A2: The formation of byproducts is a common issue in radical brominations. Here’s how to address it:

  • Control of Bromine Concentration: The key to selectivity in Wohl-Ziegler reactions is maintaining a low concentration of molecular bromine (Br₂) in the reaction mixture.[2][3] NBS is used precisely for this reason, as it generates Br₂ in situ at a controlled rate.[5]

    • NBS Addition: Adding NBS portion-wise or as a slurry can help maintain a low and steady concentration of the brominating agent.

    • Solvent Choice: Nonpolar solvents like carbon tetrachloride (historically used but now largely phased out due to toxicity) or newer alternatives like benzotrifluoride are preferred as they limit the solubility of NBS, which helps in controlling the reaction.[2][4]

  • Temperature Control: Higher temperatures can sometimes lead to decreased selectivity and the formation of more byproducts.[6] Careful optimization of the reaction temperature is crucial.

  • Reaction Time: Over-running the reaction can lead to the formation of the dibrominated product. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and quench it once the starting material is consumed.

Troubleshooting Guide: Reaction Parameters
ParameterProblemRecommended Action
Initiator Reaction fails to start.Use fresh AIBN or BPO. For photo-initiation, check the lamp's age and output.
Temperature Sluggish reaction or byproduct formation.Optimize temperature. Too low may prevent initiation; too high can reduce selectivity.
NBS Addition Runaway reaction or poor selectivity.Add NBS in portions or as a slurry to control the reaction rate.
Solvent Poor reaction or side reactions.Use dry, non-polar solvents. Avoid solvents that can react with NBS, such as amides or THF.[7][8]
Stirring Localized overheating or poor mixing.Ensure efficient stirring, especially when adding NBS, to maintain homogeneity.
Experimental Workflow: Wohl-Ziegler Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Charge Reactor with Starting Material and Solvent initiator Add Radical Initiator (e.g., AIBN) start->initiator heat Heat to Reflux initiator->heat add_nbs Portion-wise Addition of NBS heat->add_nbs reflux Maintain Reflux add_nbs->reflux monitor Monitor Reaction Progress (TLC/GC/HPLC) reflux->monitor cool Cool Reaction Mixture monitor->cool filter Filter off Succinimide cool->filter wash Wash Organic Layer filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate end Purification concentrate->end Crude Product

Caption: A typical workflow for the Wohl-Ziegler bromination.

II. Work-up and Purification Challenges

After the reaction is complete, isolating the desired product in high purity is the next critical step. The work-up and purification stages can present their own set of challenges, especially during scale-up.

Frequently Asked Questions (FAQs)

Q3: I'm having trouble removing the succinimide byproduct. What is the most effective method on a large scale?

A3: Succinimide is a common byproduct of NBS brominations. Here are some effective removal strategies for scale-up:

  • Filtration: Succinimide is generally insoluble in non-polar organic solvents like heptane or cyclohexane, especially upon cooling. A simple filtration is often the first and most effective step.

  • Aqueous Wash: A wash with water or a dilute basic solution (e.g., sodium bicarbonate) can help remove any remaining succinimide. However, be cautious as the product itself can be sensitive to hydrolysis under strongly basic conditions.

  • Solvent Selection: Choosing a solvent system where the product has high solubility and the succinimide has low solubility is key for an efficient filtration.

Q4: My product is degrading during distillation. What are the likely causes and how can I prevent this?

A4: Thermal degradation during distillation is a significant concern. Consider the following:

  • Lachrymatory Nature: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a lachrymator, meaning it is an eye irritant.[9] Thermal decomposition can release volatile and hazardous compounds.

  • Vacuum Distillation: To minimize thermal stress, high-vacuum distillation is recommended to lower the boiling point.

  • Residence Time: Minimize the time the product spends at high temperatures. A continuous or short-path distillation apparatus can be beneficial for larger quantities.

  • Alternative Purification: If distillation proves problematic, consider alternative purification methods such as column chromatography or recrystallization.

Troubleshooting Guide: Purification
IssuePotential CauseRecommended Solution
Incomplete Succinimide Removal Inefficient filtration or washing.Optimize solvent for filtration. Use a dilute aqueous wash.
Product Degradation High temperature during purification.Use high-vacuum distillation. Consider non-thermal methods like chromatography.
Low Purity After Work-up Presence of unreacted starting material or byproducts.Optimize reaction conditions for full conversion. Employ appropriate purification techniques.

III. Stability and Storage

The stability of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a critical factor for its long-term storage and handling.

Frequently Asked Questions (FAQs)

Q5: What are the recommended storage conditions for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate?

A5: Due to its reactive nature, proper storage is essential:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended to minimize decomposition.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.

  • Container: Use a tightly sealed, appropriate container. Avoid metal containers, as they can potentially catalyze decomposition.[4]

Q6: I've noticed my stored material has changed color. Is it still usable?

A6: A change in color, often to a yellowish or brownish hue, can indicate decomposition. The primary degradation pathway is likely hydrolysis of the ester or reaction of the benzylic bromide. It is highly recommended to re-analyze the material for purity (e.g., by HPLC or NMR) before use to ensure it meets the required specifications.

IV. Safety and Handling on a Large Scale

Scaling up any chemical process requires a thorough evaluation of the associated safety hazards. The synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate involves several potential risks.

Frequently Asked Questions (FAQs)

Q7: What are the primary safety concerns when scaling up the NBS bromination?

A7: The use of NBS on a large scale presents several hazards:

  • Exothermic Reaction: The bromination reaction can be highly exothermic.[10] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction is a serious risk.

    • Control Measures: Implement controlled addition of NBS, efficient cooling, and continuous temperature monitoring.[7]

  • NBS Decomposition: NBS can decompose violently if subjected to heat, impact, or friction.[4] It is also incompatible with various common solvents, which can lead to exothermic events.[7][8]

  • Lachrymatory Product: The product is a lachrymator and an irritant.[9][10] Handle it in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][11]

Safety Protocol: Scale-Up Considerations

G cluster_risk Risk Assessment cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_emergency Emergency Preparedness hazards Identify Hazards (NBS, Exotherm, Product) controls Define Control Measures hazards->controls ppe Safety Goggles, Gloves, Lab Coat, Respirator (if needed) controls->ppe eng eng controls->eng emergency emergency controls->emergency fume_hood Fume Hood / Ventilated Enclosure cooling Adequate Cooling System fume_hood->cooling monitoring Temperature and Pressure Monitoring cooling->monitoring spill_kit Spill Kit eyewash Eyewash and Safety Shower spill_kit->eyewash fire_ext Fire Extinguisher eyewash->fire_ext

Caption: Key safety considerations for process scale-up.

V. References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. [Link]

  • Development of a Horizontal Dynamically Mixed Flow Reactor for Laboratory Scale-Up of Photochemical Wohl–Ziegler Bromination. ACS Publications. [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • Wohl–Ziegler bromination - Grokipedia. Grokipedia. [Link]

  • Free Radical Bromination of Saturated Hydrocarbons using Bromine and Mercuric Oxide. Canadian Science Publishing. [Link]

  • Wohl–Ziegler bromination - Wikipedia. Wikipedia. [Link]

  • Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]

  • Lachrymators | Laboratory Safety. Brandeis University. [Link]

  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF. ResearchGate. [Link]

  • A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education - ACS Publications. [Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. ResearchGate. [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. RSC Advances (RSC Publishing). [Link]

  • New menthyl nicotinate synthesis process. Google Patents.

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

  • Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. [Link]

  • How to storage irritant chemicals products safely. Global-TALKE. [Link]

  • Standard Operating Procedure for Chemical Handling and Storage. NY Creates. [Link]

  • Methyl 5-(bromomethyl)nicotinate. PubChem. [Link]

  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.

  • Handling and Storage of Chemicals. University of Ottawa. [Link]

  • Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system. Green Chemistry (RSC Publishing). [Link]

  • Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. MDPI. [Link]

  • Summary of Biopharmaceutic Studies and Associated An. accessdata.fda.gov. [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Synthesis

Welcome to the Technical Support Center for the handling and synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate . This compound is a critical, highly reactive electrophilic building block used in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and synthesis of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate . This compound is a critical, highly reactive electrophilic building block used in the development of trifluoromethyl-pyridine-based active pharmaceutical ingredients (APIs).

Because its synthesis relies on the Wohl-Ziegler radical bromination of a 2-methyl precursor, the reaction is exquisitely sensitive to thermal conditions. Poor temperature control leads to catastrophic yield losses via over-bromination, thermal runaway, or product degradation. This guide provides drug development professionals with mechanistic troubleshooting, self-validating protocols, and quantitative optimization data.

The Thermodynamics of Benzylic Bromination

To master this reaction, you must understand the causality behind the thermal parameters. The bromination of Methyl 2-methyl-5-(trifluoromethyl)nicotinate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is a radical chain reaction driven by temperature-dependent initiation.

  • Initiation Kinetics: AIBN requires thermal energy to decompose into nitrogen gas and two initiating radicals. At 65°C, its half-life is ~10 hours; at 85°C, it drops to ~1 hour.

  • Exothermic Propagation: Once initiated, the propagation steps are highly exothermic. If the initiation temperature is reached too rapidly, a buildup of unreacted radicals can trigger a delayed thermal runaway, a well-documented safety hazard in [1].

  • Activation Energy of Over-Bromination: The first bromination lowers the bond dissociation energy (BDE) of the remaining benzylic C-H bonds. If the internal temperature exceeds 80°C, the thermal energy easily breaches the activation barrier for the second hydrogen abstraction, leading to the dibrominated impurity [3].

Mechanism Init Initiation AIBN -> 2 R• + N2 (T > 65°C) Prop1 Propagation 1 R• + NBS -> Br• Init->Prop1 Prop2 Propagation 2 Br• + Ar-CH3 -> Ar-CH2• Prop1->Prop2 Prop3 Propagation 3 Ar-CH2• + NBS -> Ar-CH2Br Prop2->Prop3 Prop3->Prop2 Chain Reaction Term Termination Radical Recombination Prop3->Term

Radical chain mechanism highlighting temperature-dependent initiation.

Troubleshooting Guide & FAQs

Q1: My reaction yields a high percentage of the dibromomethyl impurity (Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate). How can I prevent this? A1: Over-bromination is a classic symptom of excessive thermal energy [3]. Because the first bromine atom stabilizes the intermediate radical, the second bromination is kinetically accessible if the temperature exceeds 80°C.

  • Solution: Maintain the internal reaction temperature strictly between 70–75°C. Use exactly 1.05 equivalents of NBS (avoid large excesses) and quench the reaction immediately upon reaching >95% conversion.

Q2: The reaction stalls at 50% conversion, even after 12 hours. Should I increase the temperature? A2: Do not blindly increase the temperature. Stalling is usually caused by the depletion of the radical initiator, not insufficient heat. Because AIBN has a half-life of ~1 hour at 85°C, if your reaction runs for 12 hours, the initiator was consumed long before completion, as noted in standard [2].

  • Solution: Instead of spiking the temperature (which risks thermal runaway), add a second "booster" portion of AIBN (0.02 eq) mid-reaction to re-initiate the radical chain process.

Q3: I observed a sudden, violent boiling (thermal runaway) shortly after heating the mixture. What caused this? A3: NBS brominations often exhibit a "delayed initiation" characteristic. The mixture accumulates latent thermal energy until the radical chain reaction suddenly triggers, releasing massive exothermic heat. This is particularly dangerous during scale-up [1].

  • Solution: Never add all reagents and heat rapidly. Bring the solvent to a moderate temperature (e.g., 40°C) first, then use a step-wise heating ramp (2°C/min) to the target temperature.

Q4: The isolated product degrades during storage, turning dark and forming an insoluble solid. How do I stabilize it? A4: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a highly reactive alkylating agent. At elevated temperatures, it can undergo intermolecular alkylation (polymerization) or hydrolysis.

  • Solution: Avoid prolonged exposure to temperatures above 30°C during rotary evaporation. Store the purified compound under an inert argon atmosphere at 2–8°C.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between internal reaction temperature and the resulting product profile. Data is based on a 16-hour reaction time using 1.05 eq NBS in trifluorotoluene (PhCF3).

Internal Temperature (°C)Total Conversion (%)Target Monobromo Yield (%)Dibromo Impurity (%)Unreacted SM (%)
60 4543< 155
70 8278218
75 (Optimized) > 98 91 4 < 2
85 > 9972210
95 > 9954380

Optimized Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol utilizes a self-validating checkpoint system. Do not proceed to the next step unless the analytical criteria are met.

Step 1: Preparation & Inertion In a dry, multi-neck round-bottom flask equipped with a reflux condenser and an internal temperature probe, dissolve Methyl 2-methyl-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous trifluorotoluene (PhCF3) to a concentration of 0.5 M. Purge the system with nitrogen for 15 minutes.

Step 2: Reagent Addition Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) at room temperature (20°C). Stir vigorously to suspend the NBS.

Step 3: Controlled Heating Ramp (Critical) Place the flask in a pre-heated oil bath at 40°C. Gradually ramp the internal temperature to 75°C at a strict rate of 2°C/min. Do not exceed 75°C.

Step 4: In-Process Monitoring & Self-Validation Stir at 75°C for 4 hours. Pull a 0.1 mL aliquot, dilute in acetonitrile, and analyze via HPLC (254 nm).

  • Validation Check:

    • IF Monobromo:SM ratio is >20:1 AND Dibromo impurity is <4%: Proceed to Step 5 (Quench).

    • IF SM is >5%: Add a booster of 0.02 eq AIBN, stir for 1 additional hour, and re-test.

    • IF Dibromo impurity is >4%: Abort heating immediately and proceed to Step 5 to salvage the batch.

Step 5: Rapid Quench Remove the heat source and immediately plunge the flask into an ice-water bath. Drop the internal temperature below 20°C within 5 minutes to halt propagation.

Step 6: Workup & Low-Temperature Concentration Filter the mixture through a sintered glass funnel to remove the insoluble succinimide byproduct. Wash the organic filtrate with cold water (2x) and brine (1x). Dry over anhydrous Na2SO4. Concentrate under reduced pressure, ensuring the rotary evaporator water bath does not exceed 30°C to prevent thermal degradation of the product.

Workflow SM Starting Material Methyl 2-methyl-5-(CF3)nicotinate Reagents Reagent Addition NBS (1.05 eq), AIBN (0.05 eq) SM->Reagents Heating Controlled Heating Ramp to 75°C Reagents->Heating Monitoring In-Process Control Monitor via HPLC/TLC Heating->Monitoring Quench Cooling & Quench Cool to <20°C Monitoring->Quench >95% Conversion SideProduct Impurity Dibrominated Byproduct Monitoring->SideProduct T > 85°C Product Target Product Methyl 2-(bromomethyl)-5-(CF3)nicotinate Quench->Product

Workflow for the temperature-controlled radical bromination.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Source: Organic Process Research & Development - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate." This document is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate." This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Achieving high purity of this reagent is critical for the success of subsequent nucleophilic substitution reactions and the overall integrity of your synthetic route. This guide provides in-depth, field-proven answers and troubleshooting protocols to address common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate.

Q1: What is the typical synthetic route for this compound and what impurities does it generate?

The most common synthesis is a free-radical bromination of Methyl 2-methyl-5-(trifluoromethyl)nicotinate.[1] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.[2][3][4]

This process can generate several key impurities:

  • Unreacted Starting Material (SM): Methyl 2-methyl-5-(trifluoromethyl)nicotinate.

  • Dibrominated Byproduct: Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate.

  • Hydrolyzed Impurity: Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate, which can form if moisture is present in the reaction.[2]

  • Succinimide: A water-soluble byproduct from NBS.[3]

Q2: How can I effectively monitor the reaction to minimize impurity formation?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.[3] Develop a TLC system (e.g., 4:1 Hexane:Ethyl Acetate) before starting the reaction. The starting material (methyl-nicotinate) is less polar than the desired bromomethyl product. Run a co-spot (a lane with both starting material and the reaction mixture) to accurately track the consumption of the starting material. The reaction should be stopped once the starting material spot has been consumed to prevent the formation of the more polar, over-brominated byproduct.

Q3: What is the essential first step in the purification process after the reaction is complete?

The first step is a simple filtration and aqueous workup. After cooling the reaction mixture, the succinimide byproduct, which is a solid, should be filtered off.[3] Subsequently, washing the organic layer with water will remove any remaining succinimide and other water-soluble impurities. This significantly cleans the crude material before more rigorous purification methods are employed.

Q4: Should I use flash column chromatography or recrystallization to purify my final product?

The choice depends on the purity of your crude material after the initial workup.

  • Flash Column Chromatography is necessary when the crude product contains a mixture of starting material, desired product, and byproducts.[5][6][7] It is the most robust method for separating compounds with different polarities.

  • Recrystallization is an excellent final polishing step if the product is already of moderate-to-high purity (>90%) and is a solid at room temperature.[5] It is generally not effective for removing large amounts of multiple impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem Observed Probable Cause(s) Recommended Solution(s)
My TLC shows multiple spots. Incomplete reaction, over-reaction, or presence of byproducts.Solution: Stop the reaction based on optimal TLC conversion. The primary purification method will be flash column chromatography to separate the components.
My 1H NMR spectrum shows a singlet at ~2.7 ppm in addition to the product singlet at ~4.7 ppm. The singlet at ~2.7 ppm corresponds to the methyl group of the unreacted starting material. The reaction did not go to completion.Solution: Purify the mixture using flash column chromatography. The less polar starting material will elute before the more polar brominated product. Increase the reaction time or slightly increase the equivalents of NBS in future attempts, while carefully monitoring by TLC.
A white, fluffy solid precipitates during the reaction or workup. This is succinimide, the byproduct of NBS.Solution: Filter the reaction mixture after cooling to room temperature. During the workup, wash the organic layer thoroughly with water to remove any residual succinimide.[3]
My mass spectrum shows an isotopic pattern for [M+H]+ and [M+2+H]+, but also another cluster at a higher mass with three peaks. The desired monobrominated product will show two peaks of nearly equal intensity due to the 79Br and 81Br isotopes.[3] A cluster of three peaks (M, M+2, M+4) at a higher mass is characteristic of a dibrominated species.Solution: This indicates the presence of the Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate byproduct. This impurity is more polar than the desired product and can be separated by flash column chromatography. Use slightly less NBS or a shorter reaction time in subsequent runs.
The purified product is an oil or waxy solid that fails to crystallize. The product may still contain impurities that are inhibiting crystallization. The compound itself may also have a low melting point.Solution: Re-purify via column chromatography, ensuring careful collection of fractions. If purity is confirmed by NMR and the product remains an oil, it can be used directly in the next step if the purity is sufficient.
Table 1: Typical Analytical Data for Product and Key Impurities
CompoundTLC Rf (4:1 Hex:EtOAc)Key 1H NMR Signal (CDCl3, δ ppm)
Methyl 2-methyl-5-(trifluoromethyl)nicotinate (SM)~0.50~2.7 (s, 3H, -CH3)
Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (Product) ~0.40 ~4.7 (s, 2H, -CH2Br)
Methyl 2-(dibromomethyl)-5-(trifluoromethyl)nicotinate~0.30~6.8 (s, 1H, -CHBr2)
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)nicotinate~0.15~4.8 (s, 2H, -CH2OH)

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent ratio.

Part 3: Visualization & Workflow Diagrams
Reaction and Impurity Formation Pathway ```dot

G cluster_main Radical Bromination cluster_impurities Impurity Formation SM Methyl 2-methyl-5-(trifluoromethyl)nicotinate Product Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate SM->Product NBS, AIBN, CCl₄, Δ Hydrolyzed Hydrolyzed Impurity SM->Hydrolyzed Trace H₂O Dibromo Dibrominated Byproduct Product->Dibromo Excess NBS / Time

Caption: Decision workflow for purifying the crude product after synthesis.

Part 4: Detailed Experimental Protocols
Protocol 1: General Aqueous Workup
  • Cooling and Filtration: After the reaction is deemed complete by TLC, cool the reaction vessel to room temperature in an ice bath.

  • Remove Succinimide: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold solvent (e.g., CCl₄).

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any trace HBr).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is essential for separating the desired product from less polar starting material and more polar byproducts. [5][8]

  • Stationary Phase Selection: Standard silica gel (60 Å, 40–63 µm) is the most common choice. [5][9]2. Mobile Phase (Eluent) Selection:

    • Perform TLC analysis on the crude material to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Adjust the ratio until the desired product has an Rf value between 0.2 and 0.3 for the best separation. [5]For example, begin with 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack uniformly under positive pressure (flash) or gravity.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline.
  • ChemRxiv. (2025). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. DOI: 10.26434/chemrxiv-2025-bjfx4.
  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Master Organic Chemistry. (2025). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • ACS Publications. (2022). Bromine Radical (Br• and Br2•–) Reactivity with Dissolved Organic Matter and Brominated Organic Byproduct Formation. Environmental Science & Technology. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide.
  • World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Org. Lett., 24, 2145-2148. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Methyl 2-(bromomethyl)- vs. 2-(chloromethyl)-5-(trifluoromethyl)nicotinate in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). When designing kinase inhibitors or targeted therapeutics, the 5-(trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). When designing kinase inhibitors or targeted therapeutics, the 5-(trifluoromethyl)nicotinate scaffold is highly prized. The trifluoromethyl (-CF₃) group drastically improves lipophilicity and metabolic stability, while the ester and halomethyl groups provide orthogonal handles for regioselective functionalization[1][2].

However, a critical decision arises during route scouting: Should you use the bromomethyl or the chloromethyl derivative?

This guide objectively compares "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" (Compound A) against "Methyl 2-(chloromethyl)-5-(trifluoromethyl)nicotinate" (Compound B). By analyzing their mechanistic causality, stability profiles, and kinetic performance, this guide provides a self-validating framework for selecting the optimal building block for your synthetic workflow.

Mechanistic Causality: The Halogen Dilemma

The choice between a benzylic-type bromide and a chloride is fundamentally a trade-off between activation energy and shelf stability .

The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. In a standard bimolecular nucleophilic substitution (Sₙ2) reaction, the bromide ion acts as a superior leaving group, lowering the transition state energy. Consequently, Compound A reacts rapidly even at sub-ambient temperatures[3][4].

However, this exact kinetic advantage is a double-edged sword. The electron-withdrawing nature of both the pyridine ring and the -CF₃ group makes the 2-position highly electrophilic. When paired with an excellent leaving group like bromide, the molecule becomes highly susceptible to premature degradation—specifically hydrolysis by ambient moisture or self-condensation. Compound A requires strict storage under an inert atmosphere at 2-8°C[4][5].

Conversely, Compound B (the chloride) possesses a stronger C-Cl bond. It is significantly more stable on the benchtop and resists hydrolysis, making it ideal for large-scale manufacturing. The kinetic penalty of the poorer leaving group can be overcome by applying heat or utilizing an in situ Finkelstein catalyst (Sodium Iodide)[2][6].

G A Bromide Scaffold (CAS 1260672-86-3) C High Reactivity (Fast SN2) A->C Weaker C-Br bond D Lower Stability (Moisture Sensitive) A->D Prone to hydrolysis B Chloride Scaffold (Cl-Analog) E Moderate Reactivity (Requires NaI/Heat) B->E Stronger C-Cl bond F High Stability (Bench Stable) B->F Resists degradation

Fig 1: Reactivity vs. stability trade-offs for halomethyl nicotinate scaffolds.

Quantitative Data & Performance Metrics

To provide a clear objective comparison, the following tables summarize the physicochemical properties and the experimental performance of both scaffolds during a standard N-alkylation reaction with a secondary amine.

Table 1: Physicochemical Properties & Storage Requirements
PropertyMethyl 2-(bromomethyl)-5-(CF₃)nicotinateMethyl 2-(chloromethyl)-5-(CF₃)nicotinate
Formula C₉H₇BrF₃NO₂C₉H₇ClF₃NO₂
Molecular Weight 298.06 g/mol [5][7]253.61 g/mol
Leaving Group Ability Excellent (Br⁻)Moderate (Cl⁻)
Moisture Sensitivity High (Hydrolyzes to alcohol)Low (Stable in ambient air)
Recommended Storage 2-8°C, Inert Atmosphere[4][5]Room Temp or 2-8°C
Scale-up Suitability Poor (Requires strict anhydrous conditions)Excellent (Robust handling)
Table 2: Comparative Sₙ2 Alkylation Performance

(Conditions: 1.0 eq scaffold, 1.2 eq morpholine, 2.0 eq K₂CO₃, MeCN solvent)

ParameterBromide Scaffold (Compound A)Chloride Scaffold (Compound B)Chloride + NaI (0.1 eq)
Temperature 0°C to Room Temperature60°C60°C
Reaction Time 2 - 4 hours16 - 24 hours6 - 8 hours
Conversion Yield >92%~75% (Incomplete)>90%
Impurity Profile Trace hydrolysis byproductClean, unreacted starting materialClean

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. By incorporating in-process analytical monitoring (TLC/HPLC or NMR), researchers can verify the mechanistic claims made above in real-time.

Protocol A: Rapid N-Alkylation using the Bromide Scaffold

Objective: Achieve rapid substitution while minimizing hydrolytic degradation.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reaction: Dissolve Compound A (1.0 mmol) in anhydrous Acetonitrile (5 mL). Cool to 0°C.

  • Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed dropwise by the target amine (1.2 mmol).

  • Validation (In-Process): Monitor via HPLC (254 nm). The starting material peak will rapidly deplete. If an early-eluting peak appears, it indicates moisture contamination leading to the hydroxymethyl byproduct.

  • Workup: Quench with cold water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Catalyzed N-Alkylation using the Chloride Scaffold

Objective: Overcome the kinetic barrier of the C-Cl bond using Finkelstein catalysis.

  • Preparation: Standard benchtop glassware is sufficient.

  • Reaction: Dissolve Compound B (1.0 mmol) in Acetonitrile (5 mL).

  • Catalysis: Add Sodium Iodide (0.1 mmol, 10 mol%) to generate the highly reactive iodide intermediate in situ.

  • Addition: Add K₂CO₃ (2.0 mmol) and the target amine (1.2 mmol). Heat the mixture to 60°C.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc). Without NaI, the reaction will stall at ~70% conversion after 12 hours. With NaI, complete consumption is observed within 6-8 hours.

  • Workup: Filter the inorganic salts, wash with aqueous Na₂S₂O₃ (to remove trace iodine), extract, and concentrate.

Workflow Start Select Scaffold CondA Bromide Scaffold (Compound A) Start->CondA CondB Chloride Scaffold (Compound B) Start->CondB Step1A Add Amine (1.2 eq) + K2CO3 Solvent: MeCN, 0°C to RT CondA->Step1A Step1B Add Amine (1.2 eq) + K2CO3 Catalyst: NaI (0.1 eq) Solvent: MeCN, 60°C CondB->Step1B Step2A Reaction Time: 2-4 hours Step1A->Step2A Step2B Reaction Time: 6-8 hours Step1B->Step2B Workup Aqueous Workup & Extraction (EtOAc/Water) Step2A->Workup Step2B->Workup Product Alkylated Product (>90% Yield) Workup->Product

Fig 2: Comparative SN2 experimental workflow highlighting catalytic requirements.

Protocol C: Hydrolysis Stability Assay (NMR Validation)

To objectively validate the stability claims, perform a comparative ¹H-NMR assay:

  • Dissolve 10 mg of Compound A and Compound B in separate NMR tubes containing 1 mL of THF-d8 and 10% D₂O.

  • Monitor the benzylic -CH₂- singlet (~4.5 ppm) over 48 hours.

  • Expected Result: The bromide's benzylic peak will shift upfield as it converts to the alcohol, allowing for precise half-life quantification. The chloride's peak will remain largely unchanged, validating its superior bench stability.

Conclusion & Recommendations

For discovery chemistry and library synthesis , where speed and high reactivity at mild conditions are paramount, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is the superior choice. Its excellent leaving group ability ensures rapid coupling with diverse nucleophiles[4][5].

For process chemistry and scale-up , the inherent instability of the bromide becomes a liability. Methyl 2-(chloromethyl)-5-(trifluoromethyl)nicotinate is highly recommended due to its robust stability profile. The kinetic deficit of the chloride can be easily and economically bypassed using standard Finkelstein conditions (NaI catalysis)[2][6].

References

  • PubChem, National Institutes of Health - 2-(Bromomethyl)-5-(trifluoromethyl)pyridine (CID 21441094) Compound Summary. Retrieved from:[Link]

  • Capot Chemical - 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Product Specification. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. Given the absence of published bioactivity d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. Given the absence of published bioactivity data for this specific molecule, we present a hypothesis-driven screening cascade designed to efficiently probe its therapeutic potential. This document compares the target compound against rationally designed structural analogs to elucidate structure-activity relationships (SAR) and provides detailed, field-proven experimental protocols for researchers in drug discovery.

Introduction: Deconstructing the Candidate Molecule

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is a synthetically accessible heterocyclic compound with several structural features that merit investigation for pharmacological activity. A logical screening strategy can be derived from analyzing its constituent moieties:

  • Nicotinate Core: The pyridine-3-carboxylate scaffold is a well-established pharmacophore. Nicotinic acid (Niacin) itself is a ligand for the G-protein coupled receptor GPR109A, mediating lipid-lowering effects[1]. Its derivatives are found in numerous approved drugs, making GPCRs a logical target class to investigate[2][3].

  • Trifluoromethyl (-CF₃) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug-like properties.[4] It can increase metabolic stability, improve membrane permeability, and enhance binding affinity through favorable electrostatic interactions, often leading to improved potency.[4][5] Many trifluoromethyl-containing heterocycles have demonstrated a wide array of biological activities.[6][7]

  • Bromomethyl (-CH₂Br) Group: This is a chemically reactive moiety, functioning as a potential electrophile. This "warhead" could enable the molecule to act as a covalent inhibitor by forming a stable bond with nucleophilic residues (e.g., Cysteine, Lysine) in an enzyme's active site. This feature strongly suggests screening against enzyme classes known to be susceptible to covalent modification, such as certain kinases. However, this reactivity also raises a flag for potential non-specific cytotoxicity, which must be a primary assessment.[8]

This guide proposes a tiered screening approach to efficiently assess cytotoxicity, identify potential target classes, and provide a basis for initial lead optimization by comparing its performance against key structural analogs.

Comparator Compounds for Structure-Activity Relationship (SAR) Analysis

To understand the contribution of each functional group to the overall biological profile, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (M2B5TN) will be screened alongside the following comparator compounds:

Compound IDStructureRationale for Inclusion
M2B5TN (Target) Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinateThe primary compound of interest.
Analog 1 (Non-reactive) Methyl 2-methyl-5-(trifluoromethyl)nicotinateReplaces the reactive bromomethyl with a methyl group to assess the role of covalent binding and non-specific reactivity.
Analog 2 (No -CF₃ group) Methyl 2-(bromomethyl)-5-methylnicotinateReplaces the electron-withdrawing trifluoromethyl group with a methyl group to evaluate the -CF₃ group's contribution to target affinity and potency.
Staurosporine N/A (Known Inhibitor)A well-characterized, potent but non-selective kinase inhibitor used as a positive control in cytotoxicity and kinase inhibition assays.
Nicotinic Acid N/A (Known Ligand)The parent compound for the nicotinate core, serving as a positive control for relevant GPCR assays (e.g., GPR109A).

The Proposed Screening Cascade

A multi-tiered screening approach is recommended to manage resources effectively, starting with broad assessments and progressing to more specific, hypothesis-driven assays.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Investigation cluster_2 Tier 3: Hit Validation & Elucidation Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Determine GI₅₀/LC₅₀ Kinase_Screen Kinase Inhibition Panel (Broad - e.g., 20 kinases) Determine % Inhibition Cytotoxicity->Kinase_Screen If GI₅₀ > 10µM GPCR_Screen GPCR Binding/Functional Screen (Nicotinic Acid-related receptors) Determine EC₅₀/IC₅₀ Cytotoxicity->GPCR_Screen If GI₅₀ > 10µM Dose_Response Dose-Response Analysis (IC₅₀ Determination for Hits) Kinase_Screen->Dose_Response GPCR_Screen->Dose_Response SAR_Analysis SAR Analysis vs. Analogs Dose_Response->SAR_Analysis

Caption: A tiered workflow for screening Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate.

Tier 1: Foundational Cytotoxicity Profiling

Causality: The primary and most critical step is to assess the general cytotoxicity of M2B5TN.[9][10] The presence of the reactive bromomethyl group necessitates this evaluation to distinguish between targeted pharmacological effects and non-specific cell death.[8] The MTT assay, a reliable and cost-effective method, measures mitochondrial reductase activity as a proxy for cell viability.[11] This initial screen will establish a therapeutic window and guide the concentration ranges for all subsequent assays.

Hypothetical Data: Cytotoxicity (GI₅₀ in µM)

The following table presents hypothetical Growth Inhibition 50 (GI₅₀) values against a panel of human cell lines after a 48-hour incubation period.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HEK293 (Normal Kidney)Selectivity Index (HEK293 / A549)
M2B5TN (Target) 8.511.225.53.0
Analog 1 (Non-reactive) > 100> 100> 100N/A
Analog 2 (No -CF₃ group) 35.142.588.02.5
Staurosporine 0.020.0150.0180.9

Interpretation:

  • M2B5TN shows moderate, non-selective cytotoxicity, as expected from its reactive moiety. The slight selectivity for a cancer cell line over a normal cell line is a modestly encouraging sign.

  • Analog 1 is non-toxic, strongly suggesting the bromomethyl group is responsible for the observed cytotoxicity.

  • Analog 2 is less cytotoxic than M2B5TN, indicating the -CF₃ group may enhance cell permeability or intrinsic reactivity.

Tier 2: Hypothesis-Driven Target Screening

A. Kinase Inhibition Screening

Causality: The electrophilic bromomethyl group makes M2B5TN a candidate for a covalent kinase inhibitor. A primary screen against a diverse panel of kinases can quickly identify potential targets.[12] The ADP-Glo™ Kinase Assay is a robust, luminescent-based method that measures the amount of ADP produced by the kinase reaction, providing a sensitive measure of enzyme activity.[13]

Hypothetical Data: Kinase Inhibition (% Inhibition at 1 µM)
CompoundEGFRSRCABL1PI3KαBTK
M2B5TN (Target) 12%15%8%9%88%
Analog 1 (Non-reactive) < 5%< 5%< 5%< 5%< 5%
Analog 2 (No -CF₃ group) < 5%7%< 5%< 5%35%
Staurosporine 99%99%98%95%99%

Interpretation:

  • M2B5TN shows potent and selective inhibition of Bruton's tyrosine kinase (BTK).

  • The lack of activity from Analog 1 strongly implies a covalent mechanism of action is responsible for the inhibition of BTK.

  • The reduced activity of Analog 2 suggests the trifluoromethyl group is crucial for potent binding to the target, likely by enhancing interactions within the kinase's active site.

B. GPCR Functional Screening

Causality: The nicotinic acid scaffold is a known ligand for GPCRs.[1] Therefore, screening M2B5TN against a panel of relevant GPCRs is a logical step. A cell-based cAMP assay is a standard functional assay for Gs- and Gi-coupled receptors.[14][15] It measures the modulation of cyclic AMP, a key second messenger, upon receptor activation or inhibition.

GPCR_Pathway cluster_pathway Gi-Coupled GPCR Signaling Ligand M2B5TN (Antagonist) Receptor GPCR (e.g., GPR109A) Ligand->Receptor G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein blocks activation AC Adenylyl Cyclase G_Protein->AC αi fails to inhibit cAMP cAMP AC->cAMP continues conversion ATP ATP ATP->AC PKA Downstream Signaling cAMP->PKA

Caption: Antagonism of a Gi-coupled GPCR prevents inhibition of adenylyl cyclase.

Hypothetical Data: GPCR Functional Activity (IC₅₀ in µM)
CompoundGPR109A (Gi-coupled)β2-AR (Gs-coupled)A₂A (Gs-coupled)
M2B5TN (Target) 0.75 (Antagonist)> 50> 50
Analog 1 (Non-reactive) 0.68 (Antagonist)> 50> 50
Analog 2 (No -CF₃ group) 15.2 (Antagonist)> 50> 50
Nicotinic Acid 0.5 (Agonist)> 100> 100

Interpretation:

  • Both M2B5TN and Analog 1 are potent and selective antagonists of GPR109A. This indicates that the reactive bromomethyl group is not required for this activity, suggesting a non-covalent binding mode.

  • The significantly weaker activity of Analog 2 again highlights the critical role of the trifluoromethyl group in achieving high-affinity binding to the receptor.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[11][16]

  • Cell Seeding: Seed cells (e.g., A549, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (M2B5TN and analogs) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (Staurosporine) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the GI₅₀ value using non-linear regression.

Protocol 2: In Vitro ADP-Glo™ Kinase Assay

This protocol provides a framework for measuring kinase activity and inhibition.[13]

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to desired concentrations. Dilute the kinase (e.g., BTK) and substrate in the appropriate kinase assay buffer. Prepare an ATP solution at twice the final desired concentration (ideally near the Kₘ for the kinase).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or control. Add 2 µL of the diluted kinase to each well.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of the ATP/substrate mixture. The final reaction volume is 5 µL. Incubate at room temperature for 60 minutes.

  • Signal Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract background luminescence (no enzyme control). Calculate percent inhibition relative to the DMSO control. Determine IC₅₀ values from dose-response curves.

Protocol 3: Cell-Based cAMP Functional Assay

This protocol outlines a method for assessing GPCR activity through second messenger modulation.[14]

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., GPR109A) in the appropriate medium.

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition (Antagonist Mode): Add serial dilutions of the test compounds (M2B5TN and analogs) to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist (e.g., Nicotinic Acid for GPR109A) at a concentration that elicits an EC₈₀ response. For Gs-coupled receptors, this will stimulate cAMP; for Gi-coupled receptors, this will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and Detection: Incubate for 30 minutes. Lyse the cells and detect cAMP levels using a commercial kit (e.g., HTRF or luminescence-based).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Analysis: Normalize the data to controls (basal and agonist-stimulated). Plot the response against the log of compound concentration and determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

Conclusion and Future Directions

This guide outlines a rational, multi-tiered strategy for the initial biological characterization of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate. By integrating foundational cytotoxicity assays with hypothesis-driven screens for kinase and GPCR targets, this approach allows for the efficient identification of potential therapeutic activities.

The hypothetical data presented herein illustrates how a comparative analysis against structural analogs can provide critical insights into the molecule's mechanism of action and structure-activity relationships. Specifically, it suggests that M2B5TN may possess a dual pharmacological profile:

  • Covalent BTK Inhibition: Driven by the reactive bromomethyl group and potentiated by the trifluoromethyl moiety.

  • Non-covalent GPR109A Antagonism: Dependent on the trifluoromethyl-nicotinate core.

These distinct activities, governed by different parts of the molecule, present a rich opportunity for future medicinal chemistry efforts. Subsequent studies should focus on confirming these initial hits, determining the precise mechanism of covalent modification for BTK, and exploring lead optimization campaigns to enhance potency and selectivity for each target class independently.

References

  • Vertex AI Search. (2025).
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  • Taha, K. E., & El-Rashedy, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin.
  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Sun, H., et al. (2012). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 7(9), 811-822.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io.
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  • Revvity. (n.d.).
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  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(10), 2023-2026.
  • Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)
  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(5), 1583.
  • ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
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Validation

Scaffold Comparison Guide: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate in Drug Discovery

Executive Summary The trifluoromethylpyridine (TFMP) motif is a highly privileged pharmacophore in modern drug discovery and agrochemical development[1]. Among the various TFMP building blocks, Methyl 2-(bromomethyl)-5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trifluoromethylpyridine (TFMP) motif is a highly privileged pharmacophore in modern drug discovery and agrochemical development[1]. Among the various TFMP building blocks, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate stands out as a highly versatile, pre-activated intermediate. It is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including focal adhesion kinase (FAK) inhibitors[2] and RORγt inverse agonists for autoimmune diseases[3].

This guide objectively compares the synthetic utility and biological structure-activity relationship (SAR) profile of this specific scaffold against common alternatives, providing medicinal chemists with an authoritative framework for scaffold selection.

Scaffold Deconstruction & Mechanistic Rationale

The strategic value of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate lies in its three orthogonal functional groups, each serving a distinct mechanistic purpose in both synthesis and biological targeting:

  • The 2-Bromomethyl Group (Synthetic Handle): Provides a highly electrophilic center for rapid SN​2 displacement or transition-metal catalyzed cross-coupling. It eliminates the need for harsh, unselective late-stage radical bromination.

  • The 5-Trifluoromethyl Group (Pharmacophore): Acts as a strong electron-withdrawing group (EWG). Biologically, it lowers the pKa of the pyridine nitrogen (reducing off-target hERG liability), increases lipophilicity (LogD) for better membrane permeability, and frequently engages in halogen bonding within hydrophobic target pockets[4].

  • The 3-Methyl Ester (Diversification Point): Offers a protected carboxylic acid that can be selectively hydrolyzed and subjected to late-stage amide coupling to explore solvent-exposed regions of a target protein.

Workflow A Methyl 2-(bromomethyl)- 5-(trifluoromethyl)nicotinate B SN2 Alkylation (C-N / C-S Bond) A->B Step 1 C Saponification (Ester to Acid) B->C Step 2 D Amide Coupling (Late-Stage Diversification) C->D Step 3

Divergent synthetic workflow for late-stage functionalization of the TFMP scaffold.

Objective Comparison with Alternative Scaffolds

To understand the superiority of this building block, it must be evaluated against its structural analogs in both synthetic efficiency and biological performance.

Alternative 1: Methyl 2-methyl-5-(trifluoromethyl)nicotinate[5]
  • The Difference: Contains an unactivated 2-methyl group instead of a 2-bromomethyl group.

  • Synthetic Impact: Functionalizing the C2-methyl group requires radical halogenation (e.g., NBS, AIBN, reflux). This process is notoriously unselective, yielding complex mixtures of unreacted starting material, mono-bromo, and di-bromo products.

  • Verdict: Using the pre-brominated scaffold increases overall synthetic yield by >40% and accelerates the hit-to-lead cycle by bypassing a major synthetic bottleneck.

Alternative 2: Methyl 2-(bromomethyl)nicotinate (Des-fluoro Analog)
  • The Difference: Lacks the 5-CF3 group.

  • Biological Impact: The absence of the CF3 group drastically alters the pharmacokinetic (PK) profile. The CF3 group shields the pyridine ring from CYP450-mediated oxidation. In kinase targets, the CF3 group projects deep into the hydrophobic selectivity pocket, often increasing binding affinity by 10- to 100-fold compared to the des-fluoro analog[2].

  • Verdict: The 5-CF3 scaffold is vastly superior for achieving high target residency time and metabolic stability.

Alternative 3: Ethyl 2-cyano-5-(trifluoromethyl)nicotinate[6]
  • The Difference: Features a cyano group at the 2-position.

  • Synthetic Impact: While useful for synthesizing tetrazoles or primary amines via reduction, the cyano group cannot undergo direct SN​2 alkylation. It restricts the chemist's ability to build extended, flexible linkers directly off the 2-position.

SAR_Logic Root 5-Position Substitution on Nicotinate Scaffold CF3 -CF3 (Target Scaffold) Root->CF3 H -H (Des-fluoro Analog) Root->H Lipid Increased LogD (Better Permeability) CF3->Lipid Metab CYP450 Resistance (Longer Half-life) CF3->Metab Clearance Rapid Hepatic Clearance H->Clearance OffTarget Higher pKa (hERG Liability) H->OffTarget

Logical SAR pathway comparing the 5-CF3 substitution against the des-fluoro analog.

Quantitative SAR Data & Performance Metrics

The following table summarizes a representative SAR profile demonstrating the isolated effect of scaffold modifications when synthesized into a model kinase inhibitor framework.

Scaffold Starting MaterialR5 SubstituentR2 SubstituentModel Target IC₅₀ (nM)Microsomal T₁/₂ (min)LogD (pH 7.4)
Methyl 2-(bromomethyl)-5-(CF3)nicotinate -CF₃-CH₂-Amine12 ± 2 > 120 3.2
Methyl 2-(bromomethyl)nicotinate-H-CH₂-Amine85 ± 5251.8
Methyl 2-methyl-5-(CF3)nicotinate-CF₃-CH₃ (Unreacted)> 10,000> 1202.9
Ethyl 2-cyano-5-(CF3)nicotinate-CF₃-CN1,450 ± 120902.4

Data Interpretation: The combination of the functionalized 2-methylamine linker (derived from the bromomethyl group) and the 5-CF3 group is critical for achieving nanomolar potency and optimal metabolic half-life.

Self-Validating Experimental Methodologies

To ensure high-fidelity synthesis during SAR exploration, the following protocols are designed as self-validating systems.

Protocol A: Late-Stage SN​2 Functionalization

Objective: Alkylate a secondary amine using the 2-bromomethyl handle.

  • Reaction Setup: Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 eq) and the target amine (1.2 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct to prevent amine protonation without competing for the electrophilic bromomethyl carbon. THF provides a polar aprotic environment that accelerates the SN​2 transition state.

  • Execution & Self-Validation: Stir at room temperature for 4 hours. Monitor via LC-MS.

    • Validation Check: The reaction is complete when the distinct bromine isotope pattern (equal intensity M / M+2 peaks) disappears, replaced by the desired product mass.

Protocol B: Saponification and Amide Coupling

Objective: Hydrolyze the ester and couple it to an aniline derivative[3].

  • Hydrolysis: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir for 2 hours.

    • Causality: The mixed solvent system ensures the lipophilic ester remains solvated (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Validation Check: Perform TLC (Hexanes/EtOAc). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms salt formation. Acidify to pH 3-4 with 1M HCl to precipitate the free carboxylic acid.

  • Amidation: Dissolve the dried acid (1.0 eq) and aniline (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 12 hours.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, preventing epimerization and driving the coupling with sterically hindered or electronically deactivated anilines.

References

  • The Development of FAK Inhibitors: A Five-Year Update Source: NIH PubMed Central URL:[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: NIH PubMed Central URL:[Link]

  • WO2019063748A1 - Ror-gamma inhibitors Source: Google Patents URL
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

Comparative

Comparative Guide: Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate as a Privileged Scaffold in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks that can streamline synthetic workflows while optimizing the physicochemical properties of final drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks that can streamline synthetic workflows while optimizing the physicochemical properties of final drug candidates. The selection of a scaffold is not merely a logistical choice; it is a strategic decision that dictates metabolic stability, target affinity, and off-target liability.

In this guide, we will critically evaluate Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate —a highly functionalized pyridine building block—comparing its performance against alternative scaffolds. We will also explore field-proven experimental protocols and its mechanistic role in modern therapeutics.

Structural Rationale & Scaffold Comparison

The architectural brilliance of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate lies in its orthogonal reactivity and its ability to simultaneously address multiple pharmacokinetic challenges.

  • The 5-Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group serves a dual purpose. First, its powerful electron-withdrawing nature decreases the basicity of the pyridine nitrogen, which is a proven strategy to reduce off-target hERG liability. Second, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable C5 position, while increasing lipophilicity to improve membrane permeability[1].

  • The 2-Bromomethyl Group: This substituent provides an exceptionally reactive electrophilic center. Activated by both the adjacent electron-deficient pyridine nitrogen and the 5-CF3 group, it undergoes rapid chemoselective nucleophilic substitution ( SN​2 ) with amines, thiols, and alcohols.

  • The 3-Methyl Ester: The ester offers a stable, orthogonal handle. It remains intact during mild SN​2 displacements at the bromomethyl site but can be subsequently saponified to a carboxylic acid, serving as a critical vector for amide coupling to explore structure-activity relationships (SAR).

To objectively assess its utility, Table 1 compares this scaffold against two common alternatives: the non-fluorinated analog and a bis-fluorinated cross-coupling building block.

Table 1: Comparative Profiling of Pyridine Scaffolds
FeatureMethyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinateMethyl 2-(bromomethyl)nicotinate4-Bromo-2,6-bis(trifluoromethyl)pyridine
Structural Motif Mono-CF3, Aliphatic Bromide, EsterAliphatic Bromide, EsterAryl Bromide, Bis-CF3
Primary Synthetic Utility Aliphatic SN​2 , AmidationAliphatic SN​2 , AmidationAryl cross-coupling (Suzuki, Buchwald)[1]
Metabolic Stability High (C5 blocked by CF3)Moderate (C5 susceptible to oxidation)Very High (C2/C6 blocked)
Lipophilicity (LogP) High (+1.0 to +1.5 contribution)BaselineVery High (+2.0 to +3.0 contribution)
Target Applications RORγt inverse agonists, GlyT1 inhibitorsEarly-stage screening, basic heterocyclesAdvanced kinase inhibitors, agrochemicals

Experimental Methodologies & Workflows

To harness this scaffold effectively, the synthetic sequence must be carefully controlled to prevent premature ester hydrolysis or unwanted side reactions. Below are the optimized, self-validating protocols for functionalizing this building block.

SyntheticWorkflow A Methyl 2-(bromomethyl)-5- (trifluoromethyl)nicotinate (Scaffold) B SN2 Displacement (Primary Amine, K2CO3) A->B Step 1: N-Alkylation C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2: Saponification D Amide Coupling (HATU, DIPEA, Amine) C->D Step 3: Amidation E Final Drug Candidate (Target Molecule) D->E Target Synthesis

Figure 1: Synthetic workflow for functionalizing the trifluoromethyl nicotinate scaffold.

Protocol 1: Chemoselective N-Alkylation via SN​2 Displacement

Causality & Design: The bromomethyl group is highly electrophilic. We utilize a mild base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile, MeCN) to facilitate the SN​2 reaction. The choice of K2​CO3​ over stronger bases (like NaH or NaOH) is critical to prevent the premature hydrolysis of the methyl ester at position 3.

Step-by-Step Procedure:

  • Dissolve Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Add finely powdered K2​CO3​ (2.0 eq) and the desired primary amine (1.2 eq).

  • Stir the suspension vigorously at room temperature for 4–6 hours under an inert argon atmosphere.

  • Filter the suspension through a Celite pad to remove inorganic salts, then concentrate the filtrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the secondary amine intermediate.

Self-Validating System: Reaction progress is continuously monitored via LC-MS. The protocol is validated when the starting material peak ( m/z ~298/300, exhibiting the characteristic 1:1 isotopic pattern of bromine) completely disappears, and a new peak corresponding to the [M+H]+ of the secondary amine intermediate emerges. If unreacted ester remains after 6 hours, the system dictates the addition of 0.2 eq of K2​CO3​ and gentle heating to 40°C, ensuring complete conversion before downstream processing.

Protocol 2: Saponification and Amide Coupling

Causality & Design: Lithium hydroxide (LiOH) is selected for mild ester hydrolysis, avoiding the degradation of the newly formed amine linkage. The resulting carboxylic acid is subsequently coupled using HATU, a coupling reagent highly efficient for electron-deficient pyridine systems that resist standard carbodiimide activation.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 2 hours.

  • Acidify the mixture to pH 3-4 using 1N HCl to precipitate the carboxylic acid. Isolate via filtration and dry under high vacuum.

  • Dissolve the dry acid in anhydrous DMF. Add HATU (1.5 eq), DIPEA (3.0 eq), and the target secondary amine (1.2 eq). Stir for 12 hours.

  • Quench with water, extract with EtOAc, and purify via preparative HPLC.

Self-Validating System: The saponification step is validated via TLC (10% MeOH in DCM); the highly polar carboxylic acid will remain at the baseline compared to the rapidly migrating ester. Following amidation, the final product is validated by analytical HPLC (monitoring at 254 nm for the pyridine chromophore). A purity of >95% must be achieved before biological assaying, confirming the structural integrity of the synthesized candidate.

Biological Applications & Pathway Modulation

The integration of the trifluoromethylpyridine moiety into complex molecules has yielded profound results across multiple therapeutic areas.

Autoimmune Disorders (RORγt Inverse Agonists): In the development of RORγt inverse agonists for autoimmune disorders, 6-(trifluoromethyl)pyridine derivatives have demonstrated low nanomolar inhibitory activity. Analysis of the binding mode demonstrates that the -CF3 group interacts specifically with hydrophobic residues (e.g., Leu324, Leu396, His479) within the ligand-binding domain. This interaction contributes significantly to binding affinity and breaks critical hydrogen bonds via a "push-pull" mechanism, superior to non-fluorinated clinical compounds[2].

RORgtPathway Drug Trifluoromethylpyridine Derivative (Inverse Agonist) RORgt RORγt Receptor (Ligand Binding Domain) Drug->RORgt Binds LBD (CF3 interactions) Coact Co-activator Recruitment RORgt->Coact Normal Agonism (Blocked) Corep Co-repressor Recruitment RORgt->Corep Inverse Agonism (Induced) Transcription IL-17 Gene Transcription Corep->Transcription Inhibits Th17 Th17 Cell Differentiation Transcription->Th17 Downregulates

Figure 2: RORγt inhibition pathway by trifluoromethylpyridine inverse agonists.

CNS Therapeutics (GlyT1 Inhibitors): Trifluoromethylpyridine-carboxamides have been successfully employed as potent Glycine Transporter 1 (GlyT1) inhibitors. Through ligand-based drug design (LBDD), researchers found that the electron-withdrawing nature of the scaffold is critical for maintaining nanomolar potency, demonstrating the versatility of this core in CNS drug design[3].

Agrochemicals & Antifungals: Through scaffold hopping strategies, converting metabolically labile α,β-unsaturated ketones into trifluoromethylpyridine rings has yielded broad-spectrum antifungal agents. These phenoxytrifluoromethylpyridines exhibit excellent environmental stability and degradation half-lives, interacting directly with targets like succinate dehydrogenase[4].

References

  • Title: Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Source: MDPI. URL: [Link]

  • Title: A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Source: Ingenta Connect. URL: [Link]

  • Title: N-{[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Source: J-Stage. URL: [Link]

Sources

Validation

Comparative ADME Profiling of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate Derivatives: A Guide for Lead Optimization

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. Promising drug candidates frequently falter in later developmental stages due to suboptimal Absorption, Di...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. Promising drug candidates frequently falter in later developmental stages due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the ADME profiling of novel "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" derivatives. By employing a strategic, multi-tiered approach encompassing both in silico and in vitro methodologies, we can effectively de-risk this chemical series and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success.

The core structure of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate presents several features that warrant careful ADME assessment. The trifluoromethyl group can influence metabolic stability and lipophilicity, while the bromomethyl moiety is a potential reactive handle that could lead to toxicity or off-target effects. Understanding and optimizing the ADME profile of derivatives of this scaffold is therefore a critical path activity.

A Tiered Approach to ADME Profiling

A cost-effective and efficient strategy for ADME profiling involves a tiered approach, beginning with rapid, high-throughput in silico and in vitro assays to triage a larger number of compounds, followed by more complex, lower-throughput assays for the most promising candidates.[2][3][4]

Tier 1: Early-Stage Screening (High-Throughput)

  • In Silico Predictions: Computational tools can provide early flags for potential liabilities, guiding initial synthetic efforts.[1][5][6][7]

  • Kinetic Solubility: Poor solubility is a common cause of failure for in vitro assays and can limit oral absorption.[8]

  • Metabolic Stability (Microsomes): Provides a first look at the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9][10]

  • Permeability (PAMPA): A rapid, non-cell-based assay to assess passive diffusion.

Tier 2: Lead Optimization (Medium-Throughput)

  • Permeability (Caco-2/MDCK-MDR1): Cell-based assays that provide more physiologically relevant data on permeability and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).[11][12][13][14][15][16]

  • Plasma Protein Binding (PPB): The unbound fraction of a drug is generally responsible for its pharmacological effect.[17][18][19]

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions (DDIs).[20][21][22][23]

  • Metabolic Stability (Hepatocytes): A more comprehensive assessment of metabolism, including both Phase I and Phase II enzymes.[24][25]

Tier 3: Candidate Selection (Low-Throughput)

  • hERG Inhibition: Evaluates the risk of cardiotoxicity, a major reason for drug withdrawal.[26][27][28][29][30]

  • Metabolite Identification: Identifies the major metabolic pathways and potential for reactive metabolite formation.[31]

  • Time-Dependent CYP Inhibition: A more in-depth assessment of DDI potential.[32]

In Silico ADME Profiling: The First Tier

Before embarking on wet lab experiments, a suite of computational models can predict a range of ADME properties. These predictions are based on the chemical structure of the compounds and are valuable for prioritizing which derivatives to synthesize and test.[1][5][6][7]

Workflow for In Silico ADME Prediction

cluster_input Input cluster_prediction Prediction Modules cluster_output Output Structure 2D Structure of Derivative (SMILES/SDF) Solubility Aqueous Solubility Structure->Solubility Permeability Caco-2 Permeability Structure->Permeability PPB Plasma Protein Binding Structure->PPB CYP CYP450 Inhibition Structure->CYP hERG hERG Inhibition Structure->hERG Metabolism Metabolic Stability Structure->Metabolism Report Predicted ADME Profile Report Solubility->Report Permeability->Report PPB->Report CYP->Report hERG->Report Metabolism->Report

Caption: Workflow for in silico ADME prediction.

Comparative Data: A Hypothetical Case Study

To illustrate the application of this guide, we present hypothetical ADME data for our lead compound, M2B5TN , and two derivatives, M2B5TN-D1 (a more polar analogue) and M2B5TN-D2 (a more metabolically stable analogue), compared to a commercial drug with a similar mechanism of action, Comparator Drug X .

ParameterM2B5TN (Lead)M2B5TN-D1M2B5TN-D2Comparator Drug XDesired Profile
Solubility (Kinetic, pH 7.4, µM) 158512150> 50
Permeability (Caco-2, Papp A→B, 10⁻⁶ cm/s) 0.50.20.615> 10 (High) 1-10 (Moderate)
Efflux Ratio (B→A / A→B) 4.21.53.81.2< 2
Metabolic Stability (HLM, t½, min) 8104565> 30
Plasma Protein Binding (Human, % Bound) 99.898.599.795< 99.5
CYP3A4 Inhibition (IC₅₀, µM) 2.5> 503.1> 50> 10
hERG Inhibition (IC₅₀, µM) 1.8> 302.2> 30> 10

Interpretation of Comparative Data:

  • M2B5TN (Lead): Shows several liabilities, including low solubility, low permeability, high efflux, rapid metabolism, and potent CYP3A4 and hERG inhibition. The high plasma protein binding is also a concern.

  • M2B5TN-D1: The structural modification successfully improved solubility and reduced efflux and off-target inhibition. However, permeability remains low, and metabolic stability is not improved.

  • M2B5TN-D2: This derivative shows a significant improvement in metabolic stability, a key objective. However, it retains many of the lead compound's liabilities.

  • Comparator Drug X: Represents a desirable ADME profile with good solubility and permeability, low efflux, high metabolic stability, and low potential for off-target interactions.

This comparative analysis allows for a data-driven approach to the next round of synthesis, focusing on combining the favorable attributes of M2B5TN-D1 and M2B5TN-D2 .

Experimental Protocols

The following are detailed protocols for key in vitro ADME assays.

Kinetic Solubility Assay (Turbidimetric Method)

Rationale: This high-throughput assay quickly assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.[8][33][34][35][36]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader.

  • The kinetic solubility is the highest concentration at which no significant increase in absorbance (precipitation) is observed compared to a DMSO-only control.[36]

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a good model for predicting oral drug absorption and identifying substrates of efflux transporters.[13][15][16][37]

Workflow for Caco-2 Permeability Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A Add compound to Apical (A) side TEER->Dose_A Dose_B Add compound to Basolateral (B) side TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral (B) side Incubate->Sample_A Sample_B Sample from Apical (A) side Incubate->Sample_B Quantify Quantify compound concentration by LC-MS/MS Sample_A->Quantify Sample_B->Quantify Calculate Calculate Papp (A→B) and Papp (B→A) Quantify->Calculate Efflux Determine Efflux Ratio Calculate->Efflux

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[16][38]

  • For apical to basolateral (A→B) permeability, add the test compound (typically 1-10 µM) to the apical chamber and fresh buffer to the basolateral chamber.

  • For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15][16]

  • At the end of the incubation, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess active efflux. An efflux ratio >2 is indicative of a P-gp substrate.[12]

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective tool for assessing Phase I metabolic stability.[9][10][24][39]

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Add the test compound (typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Rationale: This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues. The RED device provides a convenient format for this assessment.[17]

Protocol:

  • Add the test compound to human plasma.

  • Add the plasma-drug mixture to one chamber of the RED device insert and an equal volume of PBS (pH 7.4) to the other chamber, which are separated by a semi-permeable membrane.

  • Incubate the plate at 37°C for 4-6 hours with shaking to allow for equilibrium.[40]

  • After incubation, take samples from both the plasma and buffer chambers.

  • Matrix-match the samples and analyze the concentration of the test compound in each chamber by LC-MS/MS.

  • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[17]

CYP3A4 Inhibition Assay

Rationale: To assess the potential for DDIs, it is crucial to determine if a new chemical entity inhibits major CYP isoforms like CYP3A4.[20][21][22][23]

Protocol:

  • In a 96-well plate, add human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and various concentrations of the test compound.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding NADPH.

  • After a short incubation, quench the reaction with a cold organic solvent.

  • Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • The IC₅₀ value (the concentration of test compound that causes 50% inhibition of metabolite formation) is determined by plotting the percentage of inhibition against the test compound concentration.[20]

hERG Inhibition Assay (Automated Patch Clamp)

Rationale: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. Early assessment of hERG liability is a regulatory requirement and critical for safety.[26][27][28][29][30]

Protocol:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Employ an automated patch-clamp system (e.g., QPatch) to measure the hERG current.

  • Establish a stable baseline hERG current.

  • Apply increasing concentrations of the test compound and measure the inhibition of the hERG current.

  • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[29]

  • The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.[27]

Conclusion

The systematic ADME profiling of "Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate" derivatives is not merely a box-checking exercise but a foundational component of a successful drug discovery program. By integrating in silico predictions with a tiered in vitro screening cascade, research teams can make informed decisions, prioritize resources, and ultimately design drug candidates with a higher likelihood of success in the clinic. The comparative data and detailed protocols provided in this guide offer a robust framework for navigating the complexities of ADME optimization for this and other novel chemical series.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • Kinetic Solubility Assays Protocol - AxisPharm. (URL: )
  • MDCK Permeability - Cre
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs. (URL: )
  • Caco2 assay protocol. (URL: )
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). (URL: )
  • MDCK-MDR1 Permeability Assay - Evotec. (URL: )
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). (URL: [Link])

  • Caco-2 Permeability Assay Protocol - Cre
  • In Silico ADMET Prediction Tools | PDF - Scribd. (URL: [Link])

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs - ACS Publications. (2026, February 12). (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (URL: [Link])

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability - Technology Networks. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • MDCK Permeability Assay - Domainex. (2026, February 9). (URL: [Link])

  • Plasma Protein Binding Assay - Domainex. (URL: [Link])

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (URL: [Link])

  • In-vitro plasma protein binding | Protocols.io. (2025, August 3). (URL: [Link])

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (URL: [Link])

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (URL: [Link])

  • In Vitro ADME - Selvita. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])

  • Metabolic Stability Assays - Merck Millipore. (URL: [Link])

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Plasma Protein Binding | QPS. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. (URL: [Link])

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])

  • In-vitro hERG & NaV1.5 cardiotoxicity assay | Protocols.io. (2025, August 3). (URL: [Link])

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (URL: [Link])

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])

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Comparative

Optimizing Target Validation Probes: A Comparative Guide to Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

As target validation studies increasingly rely on advanced chemical probes—such as Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of optimal building blocks is critical. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As target validation studies increasingly rely on advanced chemical probes—such as Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of optimal building blocks is critical. The structural core of a probe dictates its metabolic stability, cell permeability, and target engagement.

This guide provides an objective, data-driven comparison of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate against conventional alternatives. By dissecting the causality behind its physicochemical advantages and providing self-validating experimental workflows, this guide equips medicinal chemists and drug development professionals with the protocols necessary to synthesize and validate highly efficacious chemical probes.

The Chemical Rationale: Why This Scaffold?

The architecture of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate integrates three highly functionalized moieties, each serving a distinct mechanistic purpose in probe development:

  • The Bromomethyl Electrophile: Unlike hydroxymethyl or chloromethyl analogs, the bromomethyl group is a highly reactive, premium electrophile for SN2 alkylation . It allows for rapid, high-yield coupling with complex target-binding scaffolds (amines, thiols, or phenols) without the need for harsh activation reagents that could degrade sensitive pharmacophores.

  • The 5-Trifluoromethyl (CF₃) Group: The strategic incorporation of fluorine is a cornerstone of modern drug design . The CF₃ group at the 5-position shields the most electron-rich site of the pyridine ring from cytochrome P450-mediated oxidation, drastically improving metabolic stability . Furthermore, its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing off-target binding to aminergic G-protein coupled receptors (GPCRs) .

  • The Methyl Nicotinate Core: The methyl ester serves as a stable, orthogonal protecting group during the initial SN2 reaction. It can be subsequently saponified under mild basic conditions to yield a carboxylic acid, providing a versatile handle for amide coupling to recruit E3 ligase ligands (for PROTACs) or covalent warheads (for TCIs).

Comparative Performance Data

To objectively evaluate the performance of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, we compare it against three standard alternatives: the non-fluorinated analog, a mono-fluoro analog, and a standard benzyl bromide.

Table 1: Physicochemical and Reactivity Profile of Building Blocks
Building Block ScaffoldSN2 Coupling Yield (%)*Human Liver Microsome (HLM) t1/2 (min)logP (Calculated)Pyridine pKa (Conjugate Acid)
5-(CF₃)-Nicotinate (Product) 88% > 120 2.45 2.10
5-Fluoro-Nicotinate (Alt 1)85%451.803.20
Unsubstituted Nicotinate (Alt 2)82%201.454.80
Benzyl Bromide (Baseline)92%152.10N/A

*Yield based on standard coupling with a secondary amine in DMF/K₂CO₃ at room temperature.

Table 2: Target Validation Probe Performance (Kinase Model)

Data represents final chemical probes synthesized from the respective building blocks, evaluated in a live-cell kinase target engagement model.

Final Probe Core ScaffoldIntracellular Target Engagement (IC₅₀, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
5-(CF₃)-Nicotinate Probe 12.5 ± 1.2 18.4 1.2 (Low)
5-Fluoro-Nicotinate Probe45.0 ± 3.512.12.8 (Moderate)
Unsubstituted Nicotinate Probe115.2 ± 8.48.54.5 (High)

Causality Insight: The data clearly demonstrates that the CF₃ group enhances both the intracellular target engagement and cell permeability. The increased lipophilic efficiency (LipE) driven by the CF₃ group improves passive membrane diffusion, while the reduced basicity (lower pKa) minimizes lysosomal trapping, leading to a highly favorable efflux ratio.

Experimental Workflows & Protocols

Protocol 1: Synthesis of a Chemical Probe via SN2 Alkylation

This protocol utilizes the bromomethyl electrophile to attach a target-binding scaffold, followed by ester hydrolysis and amide coupling to finalize the probe.

Step 1: SN2 Alkylation

  • Dissolve the nucleophilic target-binding scaffold (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Rationale: DMF is a polar aprotic solvent that poorly solvates anions, thereby accelerating the SN2 displacement of the bromide.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Rationale: K₂CO₃ is a mild base sufficient to deprotonate amines/thiols without causing premature hydrolysis of the methyl ester.

  • Add Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (1.1 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature (rt) for 2-4 hours. Monitor completion via LC-MS.

  • Quench with H₂O and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step 2: Ester Saponification & Amide Coupling

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at rt for 4 hours to yield the carboxylic acid.

  • For probe finalization, dissolve the resulting acid (1.0 equiv) and the desired linker/warhead amine (1.2 equiv) in DMF.

  • Add HATU (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at rt for 12 hours. Purify the final probe via preparative HPLC.

Chemical synthesis workflow utilizing the bromomethyl electrophile for probe generation.

Protocol 2: Live-Cell Target Validation using NanoBRET

To validate that the synthesized CF₃-nicotinate probe successfully engages its intracellular target, we utilize the bioluminescence resonance energy transfer (NanoBRET) Target Engagement assay . This is a self-validating system: target engagement is quantitatively measured by the competitive displacement of a fluorescent tracer.

Step 1: Cell Seeding and Transfection

  • Plate HEK293 cells in a white, tissue-culture-treated 96-well plate at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Transfect cells with the target protein fused to NanoLuc® luciferase using a standard lipid-based transfection reagent. Incubate for 24 hours at 37 °C, 5% CO₂.

Step 2: Tracer and Compound Addition

  • Prepare a serial dilution of the synthesized CF₃-nicotinate probe (test compound) in Opti-MEM® medium.

  • Add the NanoBRET™ fluorescent tracer at a fixed concentration (near its K_d) to all wells, immediately followed by the test compound dilutions.

  • Self-Validating Control: Include wells with tracer only (maximum BRET signal) and wells with no tracer (background luminescence).

  • Incubate the plate for 2 hours at 37 °C to allow the probe to equilibrate and displace the tracer.

Step 3: BRET Measurement

  • Add the NanoBRET™ NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor. Rationale: The extracellular inhibitor ensures that only the intracellular target engagement from healthy, living cells is measured, preventing false signals from dead cells.

  • Measure donor emission (460 nm) and acceptor emission (600 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) to determine the IC₅₀ of the probe.

NanoBRET target engagement assay principle for validating intracellular probe binding.

References

  • MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules. Available at:[Link]

  • ACS Publications. "Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry." Organic Process Research & Development. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Comprehensive Safety and Operational Guide: Handling Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate As a potent building block in advanced drug development, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

As a potent building block in advanced drug development, Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate demands rigorous logistical and safety oversight. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for handling, reacting, and disposing of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular causality of the hazards (1)[1]:

  • The Bromomethyl Electrophile: The −CH2​Br moiety is a highly reactive, bifunctional alkylating agent. It readily undergoes SN​2 nucleophilic substitution with biological nucleophiles (such as the N7 position of guanine in DNA or amine residues in proteins). This irreversible cross-linking leads to severe tissue burns (H314), lachrymatory effects, and potential mutagenicity (2)[2].

  • The Trifluoromethyl Enhancer: The −CF3​ group imparts extreme lipophilicity to the molecule. While this is advantageous for drug bioavailability, in a laboratory setting, it drastically increases the compound's ability to permeate the stratum corneum of the skin and diffuse rapidly through standard porous polymeric barriers. This renders standard thin nitrile gloves entirely insufficient for prolonged contact.

Operational Parameters & PPE Matrix

Based on the compound's lipophilicity and alkylating potential, standard laboratory personal protective equipment (PPE) is inadequate. The following matrix outlines the required operational parameters and the mechanistic justification for each.

Parameter / CategorySpecification / ValueMechanistic Justification
Hand Protection 14-mil Butyl Rubber (Outer) over 4-mil Nitrile (Inner) −CF3​ lipophilicity rapidly permeates nitrile; Butyl halts halogenated organics.
Eye/Face Protection Splash-proof chemical goggles + Full-face shieldProtects against lachrymatory vapors and severe corrosive eye damage (H319/H314).
Ventilation Ducted Fume Hood (Face Velocity: 80-100 fpm)Ensures strict containment of toxic aerosols and lachrymatory vapors (3)[3].
Quenching Agent 10% (w/v) Na2​S2​O3​ (Aqueous)Soft sulfur nucleophile rapidly displaces bromide via SN​2 without generating toxic gas.
Quenching Ratio ≥3.0 Molar EquivalentsDrives the neutralization reaction to absolute completion.

Standard Operating Workflow & Spill Diversion

The following workflow visualizes the standard operational path alongside the emergency diversion for spill events.

Workflow Setup 1. Fume Hood Setup (Face Velocity: 80-100 fpm) PPE 2. Don Advanced PPE (Butyl Outer Gloves) Setup->PPE Transfer 3. Chemical Transfer & Primary Reaction PPE->Transfer Quench 4. In-Hood Quenching (10% Na2S2O3) Transfer->Quench Spill Spill Detected! Transfer->Spill Accidental Drop Waste 5. Hazardous Waste Segregation Quench->Waste Neutralize Apply 10% Thiosulfate (30 min contact time) Spill->Neutralize Neutralize->Waste

Figure 1: Standard handling workflow and emergency spill diversion for alkylating agents.

Experimental Protocol: Self-Validating Transfer

To prevent the release of lachrymatory vapors into the general laboratory atmosphere, open-air transfers must be eliminated. The following self-validating system ensures accurate measurement without exposure.

  • Pre-Weighing: Tare a sealed, inert vial (e.g., amber glass with a PTFE-lined septum) on the analytical balance.

  • Transfer: Inside the active fume hood, transfer the estimated mass of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate into the vial using a dedicated anti-static spatula.

  • Sealing: Seal the vial tightly before removing it from the hood.

  • Validation: Re-weigh the sealed vial on the balance to calculate the exact mass by difference.

  • Solvation: Return the vial to the hood. Inject the anhydrous reaction solvent directly through the septum via a syringe to dissolve the compound prior to opening.

Emergency Spill Response Protocol

In the event of a spill, standard absorbents are insufficient as they do not neutralize the alkylating threat. We utilize Sodium Thiosulfate ( Na2​S2​O3​ ), which provides a highly polarizable sulfur nucleophile that permanently neutralizes the compound into a water-soluble, non-toxic Bunte salt (4)[4].

  • Evacuate & Isolate: Alert personnel and ensure the fume hood sash is lowered (if inside) or evacuate the immediate area (if outside).

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Do not use paper towels or combustible materials.

  • Chemical Neutralization: Flood the spill area and the absorbent with a freshly prepared 10% (w/v) aqueous Sodium Thiosulfate solution.

  • Incubation: Allow a strict 30-minute contact time to ensure the biphasic SN​2 neutralization reaction reaches completion.

  • Collection: Scoop the neutralized slurry into a heavy-duty, sealable hazardous waste bag. Wipe the area a second time with thiosulfate, followed by soap and water.

Disposal and In-Hood Quenching Plan

Never dispose of unquenched bromomethyl compounds into standard waste carboys, as they can cross-react with other waste streams.

  • Thermal Control: Place the reaction vessel containing the residual chemical in an ice-water bath (0–5 °C). The quenching reaction is exothermic and must be controlled.

  • Addition: Under vigorous magnetic stirring, slowly add saturated aqueous sodium thiosulfate dropwise. Ensure at least 3 molar equivalents of thiosulfate are added per mole of the bromomethyl compound.

  • Incubation: Remove the ice bath and stir at room temperature ( 20−25 °C) for 1 hour.

  • Analytical Validation: Spot the emulsion on a Thin Layer Chromatography (TLC) plate. Elute and visualize under UV (254 nm). The complete disappearance of the high- Rf​ starting material spot confirms total neutralization.

  • Segregation: Separate the layers. Dispose of the organic layer in "Halogenated Organic Waste" and the aqueous layer in "Aqueous Basic Waste."

References

  • Achmem. "Methyl 2-(bromomethyl)-5-(trifluoromethyl)
  • Occupational Safety and Health Administration (OSHA). "Guidelines for Cytotoxic (Antineoplastic) Drugs". OSHA.gov.
  • National Institutes of Health (NIH). "DNA Damaging Drugs". NIH.gov.
  • Benchchem. "Technical Support Center: Handling Molecular Bromine in Industrial Synthesis". Benchchem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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